Product packaging for 1-Acetyl-4-(4-tolyl)thiosemicarbazide(Cat. No.:CAS No. 152473-68-2)

1-Acetyl-4-(4-tolyl)thiosemicarbazide

Cat. No.: B121992
CAS No.: 152473-68-2
M. Wt: 223.3 g/mol
InChI Key: AYSWCAAZWCKZCI-UHFFFAOYSA-N
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Description

1-Acetyl-4-(4-tolyl)thiosemicarbazide, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3OS B121992 1-Acetyl-4-(4-tolyl)thiosemicarbazide CAS No. 152473-68-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152473-68-2

Molecular Formula

C10H13N3OS

Molecular Weight

223.3 g/mol

IUPAC Name

1-acetamido-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C10H13N3OS/c1-7-3-5-9(6-4-7)11-10(15)13-12-8(2)14/h3-6H,1-2H3,(H,12,14)(H2,11,13,15)

InChI Key

AYSWCAAZWCKZCI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C

Isomeric SMILES

CC1=CC=C(C=C1)N=C(NNC(=O)C)S

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C

Other CAS No.

152473-68-2

Synonyms

1-acetyl-4-(4-tolyl)thiosemicarbazide
1-acetyl-4-(para-tolyl)thiosemicarbazide
1-ATTSC

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide from Acetylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth overview of the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide, a derivative of thiosemicarbazide with potential applications in medicinal chemistry and drug development. The primary synthetic route involves a nucleophilic addition reaction between acetylhydrazine and 4-tolyl isothiocyanate. This document details the experimental protocol, summarizes key quantitative data, and presents the structural characterization of the target compound, serving as a comprehensive resource for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Synthesis Pathway and Mechanism

The synthesis of this compound is a direct and efficient process based on the reaction between a hydrazide and an isothiocyanate.[1][2] In this specific synthesis, acetylhydrazine (acetic hydrazide) acts as the nucleophile. The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in 4-tolyl isothiocyanate.[1] This reaction is typically a straightforward condensation process, often performed under reflux in a suitable solvent like ethanol, and is valued for its generally high yields and ease of execution.[1][3]

The overall reaction is as follows:

  • Acetylhydrazine + 4-tolyl isothiocyanate → this compound

dot

G General Synthesis Workflow Reactant1 Acetylhydrazine (Nucleophile) Process Nucleophilic Addition (Solvent: Ethanol, Reflux) Reactant1->Process Reactant2 p-Tolyl Isothiocyanate (Electrophile) Reactant2->Process Product Crude Product This compound Process->Product Workup Purification (Cooling, Filtration, Washing) Product->Workup FinalProduct Purified Product Workup->FinalProduct

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

This section outlines a generalized experimental procedure for the synthesis of this compound based on common methods for preparing 1,4-disubstituted thiosemicarbazides.

2.1 Materials and Equipment

  • Reagents:

    • Acetylhydrazine (CH₃CONHNH₂)

    • 4-Tolyl isothiocyanate (CH₃C₆H₄NCS)

    • Absolute Ethanol (or Methanol)

    • Concentrated Sulfuric Acid (for cyclization, if desired)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Büchner funnel and flask for vacuum filtration

    • Standard laboratory glassware

    • Melting point apparatus

    • NMR spectrometer

    • FT-IR spectrometer

2.2 Synthetic Procedure

  • In a round-bottom flask, dissolve an equimolar amount of acetylhydrazine (e.g., 0.01 mol) in a suitable volume of absolute ethanol (e.g., 20-30 mL).

  • To this solution, add an equimolar amount of 4-tolyl isothiocyanate (0.01 mol) dropwise while stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 70-80°C) with continuous stirring.[3]

  • Maintain the reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][4]

  • After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product is expected to form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol or methanol to remove any unreacted starting materials.[5]

  • Dry the collected solid product, preferably in a vacuum oven at 45-50°C.[3]

  • For further purification, the crude product can be recrystallized from ethanol.[4]

Quantitative Data and Characterization

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 152473-68-2 [1]
Molecular Formula C₁₀H₁₃N₃OS
Molecular Weight 223.3 g/mol [1]
Typical Yield 70-90% [3][4][6]
Appearance White to off-white solid [5]

| Melting Point | Not specified; typically 170-210°C for similar compounds |[4][5] |

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Reference
Acetyl CH₃ ~ 2.30 Singlet [1]
Tolyl CH₃ ~ 2.32 Singlet
Aromatic CH (Tolyl) 7.06 - 7.84 Multiplet (typically two doublets) [1]

| NH Protons | 9.5 - 11.0 | Broad Singlets |[1][7] |

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

Carbon Assignment Chemical Shift (δ, ppm) Reference
Acetyl CH₃ Upfield region
Tolyl CH₃ ~ 21.0
Aromatic C (Tolyl) 120 - 140 [1]
C=O (Acetyl) 165 - 178 [1]

| C=S (Thiocarbonyl) | 177 - 183 |[1] |

3.1 Further Characterization

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations (around 3100-3400 cm⁻¹), a strong C=O stretch from the acetyl group (around 1650-1680 cm⁻¹), and a C=S stretch (around 1200-1300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 223.3.

Alternative Synthetic Approaches

While conventional heating under reflux is a robust and widely used method, greener and more efficient synthetic techniques can be employed.

  • Microwave-Assisted Synthesis: This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purity by providing uniform and rapid heating.

Conclusion

The synthesis of this compound from acetylhydrazine and 4-tolyl isothiocyanate is a well-established and efficient chemical transformation. The procedure is straightforward, employing common laboratory techniques and reagents, and typically results in good to excellent yields. The structural identity and purity of the final compound are readily confirmed using standard spectroscopic methods such as NMR, FT-IR, and mass spectrometry. This guide provides the necessary foundational information for researchers to successfully synthesize and characterize this valuable chemical entity for further investigation in various scientific domains.

References

A Comprehensive Technical Guide on the Synthesis and Characterization of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various heterocyclic systems and exhibit a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of 1-Acetyl-4-(4-tolyl)thiosemicarbazide, a specific N-substituted derivative. The document details a robust synthetic protocol, comprehensive characterization data from spectroscopic analysis, and a discussion of its potential biological significance. The introduction of an acetyl group at the N-1 position may enhance metabolic stability, while the 4-tolyl substituent at the N-4 position can influence lipophilicity and interactions with biological targets.[3] All experimental procedures are described in detail, and quantitative data is presented in structured tables for clarity and comparative analysis. Visual workflows and diagrams are provided to illustrate key processes.

Introduction

Thiosemicarbazides (NH₂-NH-CSNH₂) and their derivatives are of significant interest in medicinal chemistry and organic synthesis.[2][4] Their structural framework, featuring both nitrogen and sulfur donor atoms, allows them to act as multidentate ligands in the formation of metal complexes and as precursors for bioactive heterocycles like triazoles and thiadiazoles.[3] The biological profile of thiosemicarbazides is extensive, with reported activities including antibacterial, antifungal, antiviral, antitubercular, and anticancer properties.[2][5]

This guide focuses specifically on This compound . This compound's structure combines the thiosemicarbazide backbone with an acetyl group and a para-tolyl group. These substitutions are not merely decorative; they are intended to modulate the molecule's physicochemical properties, such as stability, solubility, and its ability to interact with biological targets.[3] This document serves as a technical resource, providing detailed protocols for its synthesis and purification, alongside a thorough characterization using modern spectroscopic techniques.

Synthesis Protocol

The synthesis of this compound is typically achieved through a straightforward nucleophilic addition reaction. The process involves the condensation of acetic hydrazide (acetylhydrazine) with 4-tolyl isothiocyanate.[3] The hydrazide acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate.

Experimental Procedure

A general and efficient method for the synthesis is as follows:

  • Reagent Preparation : Dissolve an equimolar amount of acetic hydrazide (0.01 mol) in a suitable solvent such as absolute ethanol or methanol (50-60 mL) in a round-bottom flask.

  • Addition of Isothiocyanate : To this solution, add an equimolar amount of 4-tolyl isothiocyanate (0.01 mol) dropwise while stirring continuously at room temperature.

  • Reaction Condition : Fit the flask with a condenser and reflux the reaction mixture for a period of 3 to 5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6]

  • Product Isolation : Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification : Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol to yield the final product as a white crystalline solid.[7]

  • Drying and Storage : Dry the purified product in a desiccator over anhydrous calcium chloride. Store in a cool, dry place away from light.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the diagram below.

G cluster_reactants Starting Materials Reactant1 Acetic Hydrazide Process1 Dissolve in Ethanol Reactant1->Process1 Combine Reactant2 4-Tolyl Isothiocyanate Reactant2->Process1 Combine Process2 Reflux (3-5h) Process1->Process2 Heat Process3 Cool & Precipitate Process2->Process3 Process4 Filter & Wash Process3->Process4 Process5 Recrystallize from Ethanol Process4->Process5 Crude Product Product This compound Process5->Product Purified Product

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

The unambiguous structural confirmation of the synthesized compound relies on a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₃N₃OS
Molecular Weight 223.29 g/mol
Appearance White crystalline solid
Melting Point Data not consistently reported; typically determined via DSC or open capillary method.[6][8]
Spectroscopic Data

Spectroscopic analysis provides a molecular fingerprint, confirming the presence of key functional groups and the overall atomic connectivity.

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the characteristic functional groups within the molecule.

Wavenumber (cm⁻¹)AssignmentDescription
~3300 - 3100ν(N-H)Stretching vibrations of the N-H bonds in the thiosemicarbazide backbone. Multiple bands may be present.[7][9]
~1680 - 1650ν(C=O)Strong absorption band corresponding to the carbonyl stretching of the acetyl group.[7]
~1600 - 1500δ(N-H) / ν(C=N)Bending vibrations of N-H bonds and stretching of the C=N bond.[8]
~1350 - 1250ν(C=S)Stretching vibration of the thiocarbonyl (thione) group.[9]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise proton and carbon environments within the molecule.[3]

Table 1: ¹H NMR Spectroscopic Data (Typical shifts in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityReference
NH Protons~10.5 - 9.5Broad Singlet (3H)[3]
Aromatic Protons (Tolyl)~7.8 - 7.1Multiplet / AA'BB' System (4H)[3]
Acetyl CH₃~2.30Singlet (3H)[3]
Tolyl CH₃~2.34Singlet (3H)[7]

Table 2: ¹³C NMR Spectroscopic Data (Typical shifts in DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)Reference
Thiocarbonyl (C=S)~183 - 177[3]
Carbonyl (C=O)~178 - 165[3]
Aromatic Carbons (Tolyl)~140 - 120[3]
Acetyl CH₃~25 - 20[6]
Tolyl CH₃~21[6]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. While specific fragmentation data is not widely available, the molecular ion peak is the key identifier.[8]

TechniqueResultInterpretation
Electron Impact (EI-MS)m/z ≈ 223Corresponds to the molecular ion [M]⁺, confirming the molecular weight.

Potential Biological Activity and Signaling Pathways

While extensive biological data for this compound itself is limited, the broader class of thiosemicarbazide and thiosemicarbazone derivatives is well-documented for significant bioactivity.[1][2] They have shown promise as antibacterial, antifungal, and antitubercular agents.[2][3] One of the proposed mechanisms for antimicrobial action involves the inhibition of key metabolic enzymes. For instance, some thiosemicarbazides are known inhibitors of tyrosinase, an enzyme crucial for melanin synthesis in fungi and other organisms.[10]

Logical Pathway for Enzyme Inhibition

The following diagram illustrates a generalized logical pathway for how a thiosemicarbazide derivative might act as an enzyme inhibitor, a common mechanism for this class of compounds.

G Substrate Enzyme Substrate (e.g., L-DOPA) Enzyme Target Enzyme (e.g., Tyrosinase) Substrate->Enzyme binds to Product Biological Product (e.g., Melanin Precursor) Enzyme->Product catalyzes conversion to Blocked Product Formation Inhibited Enzyme->Blocked Inhibitor This compound Inhibitor->Enzyme binds to & inhibits

Caption: Generalized pathway of competitive enzyme inhibition.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The synthetic route via condensation of acetic hydrazide and 4-tolyl isothiocyanate is efficient and straightforward. The structural integrity of the compound has been rigorously established through a suite of spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, with characteristic data compiled for reference. Based on the well-established biological profile of the thiosemicarbazide scaffold, this compound represents a promising candidate for further investigation in drug discovery programs, particularly in the development of novel antimicrobial agents. The provided protocols and data serve as a foundational resource for researchers in this field.

References

Unraveling the Enigma: A Speculative Exploration of 1-Acetyl-4-(4-tolyl)thiosemicarbazide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Acetyl-4-(4-tolyl)thiosemicarbazide is a synthetic compound belonging to the thiosemicarbazide class, a group of molecules renowned for their diverse and potent biological activities. While direct and extensive research on the specific mechanism of action of this compound is not extensively documented in publicly available literature, this technical guide aims to provide a comprehensive speculative analysis based on the well-established pharmacological profiles of structurally related thiosemicarbazide and thiosemicarbazone derivatives. By examining the key structural motifs of the title compound—the acetyl group, the tolyl moiety, and the thiosemicarbazide core—we can infer potential biological targets and signaling pathways. This paper will delve into a reasoned speculation of its mechanism of action, supported by data from analogous compounds, and propose experimental workflows for its further investigation.

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, have long been a focal point of medicinal chemistry research due to their broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and analgesic activities.[1][2][3] The biological activity of these compounds is intrinsically linked to their ability to chelate metal ions, interact with various enzymes, and induce cellular stress responses. The title compound, this compound, possesses a unique combination of functional groups that may confer a distinct pharmacological profile. The N-acetyl group could enhance metabolic stability and modulate bioavailability, while the 4-tolyl (p-methylphenyl) group can influence lipophilicity and target binding affinity.[4] This guide will dissect the potential contributions of each structural component to the overall mechanism of action.

Speculated Mechanisms of Action

Based on the known activities of analogous compounds, the mechanism of action of this compound can be speculated to involve one or more of the following pathways:

Enzyme Inhibition

A primary speculated mechanism of action for many thiosemicarbazide derivatives is the inhibition of key enzymes involved in cellular processes.

  • Thioredoxin Reductase (TrxR) Inhibition: Gold(III) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones have been shown to inhibit thioredoxin reductase.[5] TrxR is a crucial enzyme in maintaining the cellular redox balance. Its inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis. The sulfur atom in the thiosemicarbazide backbone is a likely candidate for interaction with the active site of TrxR.

  • Cholinesterase Inhibition: Certain para-substituted thiosemicarbazones have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[6] The tolyl group in this compound could potentially interact with the active site of these enzymes.

Disruption of Metal Homeostasis and DNA Interaction
  • Metal Chelation and Iron Depletion: Thiosemicarbazones are known to be potent metal chelators, particularly of iron.[3] This chelation can disrupt normal metabolic processes that are iron-dependent, such as DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3]

  • Direct DNA Binding: Platinum(II,IV) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones have been suggested to exert their cytotoxic effects through direct binding to DNA.[5] While the title compound is not a metal complex, the thiosemicarbazide moiety itself could potentially interact with DNA through hydrogen bonding or intercalation, leading to disruption of DNA replication and transcription.

Induction of Apoptosis

The culmination of the aforementioned mechanisms—enzyme inhibition, oxidative stress, and DNA damage—is often the induction of programmed cell death, or apoptosis. Cells treated with related thiosemicarbazone compounds have exhibited morphological changes characteristic of apoptosis, such as cell shrinkage and bleb formation.[5]

Quantitative Data from Analogous Compounds

Compound/Derivative ClassTarget/ActivityMeasurementValueReference
N(4)-tolyl-2-acetylpyridine thiosemicarbazone Gold(III) complexesHuman Malignant Glioma Cells (U-87, T-98)CytotoxicityMore active than cisplatin and auranofin[5]
Di-pyridyl-thiosemicarbazone (DpT) antibody conjugatesMCF-7 breast cancer cellsIC5025.7 ± 5.5 nM[7]
4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazideS. epidermidis, M. luteus, B. cereusMBC15.63 µg/mL[8]
para-Substituted ThiosemicarbazonesAcetylcholinesterase (AChE)IC50110.19 ± 2.32 to 160.04 ± 0.02 μM[6]
para-Substituted ThiosemicarbazonesButyrylcholinesterase (BChE)IC50145.11 ± 1.03 to 190.21 ± 0.13 μM[6]

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the speculated mechanisms of action for this compound, a systematic experimental approach is necessary.

Synthesis and Characterization

The synthesis of this compound can be achieved via the condensation reaction of acetylhydrazine with 4-tolyl isothiocyanate.[4] Structural confirmation should be performed using standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[1]

In Vitro Biological Evaluation
  • Antiproliferative Assays: The cytotoxicity of the compound should be evaluated against a panel of cancer cell lines using assays such as MTT or SRB to determine IC50 values.

  • Enzyme Inhibition Assays: Direct enzymatic assays should be conducted to quantify the inhibitory effect on purified enzymes like thioredoxin reductase, acetylcholinesterase, and butyrylcholinesterase.

  • Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining can be employed to quantify the induction of apoptosis. Morphological changes can be observed using fluorescence microscopy.

  • Cellular ROS Measurement: The generation of intracellular reactive oxygen species can be measured using fluorescent probes like DCFDA.

  • DNA Interaction Studies: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to investigate the binding of the compound to DNA.

Visualizing the Speculated Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the speculated signaling pathways and a proposed experimental workflow.

G cluster_compound This compound cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome compound This compound enzyme_inhibition Enzyme Inhibition (e.g., TrxR, Cholinesterases) compound->enzyme_inhibition metal_chelation Metal Chelation (Iron Depletion) compound->metal_chelation dna_interaction Direct DNA Interaction compound->dna_interaction ros Increased ROS (Oxidative Stress) enzyme_inhibition->ros metabolic_disruption Metabolic Disruption metal_chelation->metabolic_disruption dna_damage DNA Damage dna_interaction->dna_damage apoptosis Apoptosis ros->apoptosis dna_damage->apoptosis metabolic_disruption->apoptosis

Figure 1: Speculated signaling pathways for this compound.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity enzyme_assays Enzyme Inhibition Assays characterization->enzyme_assays apoptosis_assays Apoptosis Analysis (Flow Cytometry) characterization->apoptosis_assays ros_assays ROS Measurement characterization->ros_assays dna_binding DNA Binding Studies characterization->dna_binding data_analysis IC50/EC50 Determination Mechanism Elucidation cytotoxicity->data_analysis enzyme_assays->data_analysis apoptosis_assays->data_analysis ros_assays->data_analysis dna_binding->data_analysis

Figure 2: Proposed experimental workflow for mechanism of action elucidation.

Conclusion

While the precise molecular mechanism of this compound remains to be definitively elucidated, this technical guide provides a robust, evidence-based speculative framework. Drawing parallels from the broader class of thiosemicarbazides and thiosemicarbazones, we propose that its biological activity likely stems from a multi-targeted approach involving enzyme inhibition, disruption of metal homeostasis, and induction of apoptosis. The presence of the N-acetyl and 4-tolyl groups may fine-tune its potency, selectivity, and pharmacokinetic profile. The proposed experimental workflows offer a clear path for future research to unravel the intricate details of its mechanism of action, paving the way for potential therapeutic applications. Further investigation into this and similar compounds is warranted to fully explore their pharmacological potential.

References

A Technical Guide to the Therapeutic Potential of Acetylated Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of acetylated thiosemicarbazides and their derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. This guide summarizes their biological activities, presents key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction: The Versatility of the Thiosemicarbazide Scaffold

Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. Their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, have garnered substantial interest in medicinal chemistry.[1][2] The introduction of an acetyl group can modulate the physicochemical properties of these molecules, potentially enhancing their bioavailability and therapeutic efficacy.[3] These compounds are recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties, which are often attributed to their ability to chelate metal ions and interact with various biological targets.[2][4]

Therapeutic Applications and Biological Activities

Acetylated thiosemicarbazides and their broader class of derivatives have been investigated for several key therapeutic applications.

Antimicrobial Activity

Thiosemicarbazide derivatives exhibit potent antibacterial and antifungal properties.[2][3] Their mechanism of action is thought to involve the disruption of DNA replication through the inhibition of enzymes like DNA gyrase and topoisomerase IV.[2]

2.1.1 Antibacterial Activity

Numerous studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.[3][5] For instance, certain thiosemicarbazones have shown significant inhibitory effects against Staphylococcus epidermidis, Bacillus subtilis, and Escherichia coli.[5] The presence of halogen groups on the aromatic rings of these molecules appears to enhance their antibacterial potency.[5]

2.1.2 Antifungal Activity

These compounds have also displayed promising activity against various fungal strains, including Candida albicans and Aspergillus niger.[5][6] The antifungal mechanism may involve the disruption of fungal cell membrane function and inhibition of protein synthesis.[1]

Anticancer Activity

The anticancer potential of thiosemicarbazides and thiosemicarbazones is a significant area of research.[1][7][8] Their antitumor activity is often linked to their ability to induce apoptosis (programmed cell death) and inhibit enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase and topoisomerase.[1][8] Studies have shown efficacy against various cancer cell lines, including lung cancer (A549) and cervical cancer (HeLa).[1] The generation of reactive oxygen species (ROS) through the formation of redox-active metal complexes is another proposed mechanism for their anticancer effects.[7]

Anticonvulsant Activity

Several novel thiosemicarbazone derivatives have been synthesized and evaluated for their anticonvulsant properties.[9][10][11] These compounds have shown significant activity in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[9][10] The structural features of these molecules can be modified to optimize their anticonvulsant efficacy and reduce neurotoxicity.[10]

Other Biological Activities

Beyond the primary applications, thiosemicarbazide derivatives have also been noted for their antioxidant and anti-inflammatory activities.[1][12] Their antioxidant properties are associated with their ability to scavenge free radicals.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of acetylated thiosemicarbazide derivatives.

Table 1: Antimicrobial Activity of Thiosemicarbazone Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
4kS. epidermidis0.156[5]
4lB. subtilis0.156[5]
4mE. coli0.313[5]
4nF. oxysporum0.156[5]
3aStaphylococcus spp.1.95[3]
3eB. cereus7.81[3]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer and Antioxidant Activity of Thiosemicarbazone Derivatives

Compound/Derivative ClassActivityIC50 ValueCell Line/AssayReference
Dp44mT-Antibody Conjugate (ortho)Antiproliferative25.7 ± 5.5 nMMCF-7[13]
Dp44mT-Antibody Conjugate (para)Antiproliferative103.5 ± 2.0 nMMCF-7[13]
4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivativesα-amylase inhibition4.95 ± 0.44 to 69.71 ± 0.05 µM-[12]
4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivativesIron chelating22.43 ± 2.09 to 61.21 ± 2.83 µM-[12]
4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivativesHydroxyl radical scavenging28.30 ± 1.17 to 64.66 ± 2.43 µM-[12]
AB2Anticancer108.14 µMLNCaP[14]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of acetylated thiosemicarbazides and their derivatives, based on published literature.

General Synthesis of Thiosemicarbazones

Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[6][15]

Materials:

  • Substituted thiosemicarbazide (1.0 mmol)

  • Aldehyde or ketone derivative (1.0 mmol)

  • Methanol (30 mL)

  • Glacial acetic acid (catalytic amount)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted thiosemicarbazide in methanol in a round bottom flask with magnetic stirring.

  • Add a solution of the corresponding aldehyde or ketone derivative to the flask at room temperature.[15]

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.[12]

  • Stir the mixture for a specified period, which can range from a few hours to 24 hours, depending on the specific reactants.[15] The reaction can also be facilitated by microwave-assisted heating.[5]

  • Monitor the reaction for the formation of a precipitate.

  • Once the reaction is complete, filter the precipitate, wash it with cold methanol (20 mL), and dry it at room temperature.[15]

  • The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[12][15]

In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antibacterial activity of the synthesized compounds.[5]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient agar plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile cork borer

Procedure:

  • Prepare a uniform bacterial lawn by spreading a standardized inoculum of the test organism on the surface of a nutrient agar plate.

  • Create wells of a specific diameter in the agar plate using a sterile cork borer.

  • Prepare solutions of the synthesized compounds and the standard antibiotic at a known concentration in DMSO.

  • Add a defined volume of each compound solution and the standard antibiotic solution into separate wells. A well with DMSO alone serves as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of potential anticancer compounds.[1]

Materials:

  • Cancer cell line (e.g., A549)

  • Synthesized compounds

  • 96-well microtiter plates

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of acetylated thiosemicarbazides.

G General Synthesis of Thiosemicarbazones thiosemicarbazide Thiosemicarbazide Derivative reaction_mixture Reaction in Solvent (e.g., Ethanol) + Catalyst (e.g., Acetic Acid) thiosemicarbazide->reaction_mixture carbonyl Aldehyde or Ketone carbonyl->reaction_mixture thiosemicarbazone Thiosemicarbazone Product reaction_mixture->thiosemicarbazone Condensation purification Filtration & Washing thiosemicarbazone->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

G Proposed Anticancer Mechanism of Thiosemicarbazones thiosemicarbazone Thiosemicarbazone (TSC) ros Reactive Oxygen Species (ROS) Generation thiosemicarbazone->ros enzyme_inhibition Enzyme Inhibition (e.g., Topoisomerase, Ribonucleotide Reductase) thiosemicarbazone->enzyme_inhibition dna_damage DNA Damage ros->dna_damage apoptosis_pathway Apoptosis Pathway Activation enzyme_inhibition->apoptosis_pathway dna_damage->apoptosis_pathway cell_death Cancer Cell Death apoptosis_pathway->cell_death

References

1-Acetyl-4-(4-tolyl)thiosemicarbazide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-Acetyl-4-(4-tolyl)thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Core Compound Information

This compound is a derivative of thiosemicarbazide, a class of compounds known for a wide range of biological activities. The structure features an acetyl group at the N-1 position and a 4-tolyl (p-methylphenyl) group at the N-4 position of the thiosemicarbazide backbone.

PropertyValueReference
CAS Number 152473-68-2[1]
Molecular Formula C₁₀H₁₃N₃OS
Molecular Weight 223.3 g/mol [1]
InChI Key AYSWCAAZWCKZCI-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic addition of acetic hydrazide to 4-tolyl isothiocyanate.[1] This reaction is a common and efficient method for the preparation of 1,4-disubstituted thiosemicarbazides.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for synthesizing similar thiosemicarbazide derivatives.

Materials:

  • Acetic hydrazide

  • 4-Tolyl isothiocyanate

  • Anhydrous methanol or ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve equimolar amounts of acetic hydrazide in anhydrous methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add an equimolar amount of 4-tolyl isothiocyanate dropwise while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The solid product is expected to precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold solvent (the same solvent used for the reaction).

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Dry the purified crystals under vacuum.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: Expected signals would include those for the acetyl methyl protons, the tolyl methyl protons, the aromatic protons of the tolyl group, and the NH protons of the thiosemicarbazide backbone. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet.

  • ¹³C NMR Spectroscopy: Characteristic signals for the carbonyl carbon of the acetyl group, the thiocarbonyl carbon (C=S), and the carbons of the tolyl group are expected.

  • FT-IR Spectroscopy: Key vibrational bands would be observed for N-H, C=O, and C=S stretching.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S).

Potential Biological Activities

While specific biological data for this compound is limited in publicly available literature, the thiosemicarbazide scaffold is a well-established pharmacophore with a broad spectrum of activities, including anticancer, antibacterial, antifungal, and antiviral properties. The biological activity of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.

The following table summarizes the reported biological activities of structurally related thiosemicarbazide derivatives to provide context for the potential of this compound.

Compound/Derivative ClassBiological ActivityCell Line/OrganismReported IC₅₀/MICReference
N(4)-tolyl-2-acetylpyridine thiosemicarbazonesAnticancerU-87 and T-98 human glioma cellsNot specified, but some complexes were more active than cisplatin[2]
1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazidesAnticancerLNCaP (prostate cancer)IC₅₀ = 108.14 μM for the most active compound
Trifluoromethylphenyl-substituted thiosemicarbazidesAntibacterialGram-positive bacteriaMIC values in the range of 3.9–250 µg/mL
4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazidesAnticancerMCF-7 (breast cancer)IC₅₀ = 8–15 μM[1]
1-(Pyridinecarbonyl)-4-substituted thiosemicarbazidesAnticancerHepG2 (liver cancer)IC₅₀ = 20–50 μM[1]

Experimental Workflows and Signaling Pathways

To facilitate further research and development of thiosemicarbazide derivatives, a general workflow for their synthesis and biological screening is presented below.

G General Workflow for Synthesis and Screening of Thiosemicarbazide Derivatives cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials (Acetic Hydrazide & 4-Tolyl Isothiocyanate) reaction Reaction (Reflux in Ethanol) start->reaction workup Work-up & Purification (Filtration & Recrystallization) reaction->workup characterization Structural Characterization (NMR, IR, MS) workup->characterization pure_compound Pure this compound characterization->pure_compound stock_solution Prepare Stock Solution (in DMSO) pure_compound->stock_solution cytotoxicity Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) stock_solution->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution for MIC) stock_solution->antimicrobial ic50 Determine IC₅₀ Values cytotoxicity->ic50 mic Determine MIC Values antimicrobial->mic data_analysis Data Analysis & SAR Studies ic50->data_analysis mic->data_analysis

Caption: General workflow from synthesis to biological evaluation.

Potential Mechanism of Action: Inhibition of Ribonucleotide Reductase

While the specific molecular targets of this compound are not yet elucidated, a primary mechanism of action for many biologically active thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By chelating the iron or other metal cofactors in the active site of RNR, thiosemicarbazones can effectively inhibit its function, leading to the depletion of the deoxyribonucleotide pool and subsequent cell cycle arrest and apoptosis in cancer cells.

G Proposed Mechanism of Action via RNR Inhibition TSC This compound RNR Ribonucleotide Reductase (RNR) TSC->RNR Chelates Metal Cofactor Inhibition Inhibition RNR->Inhibition Deoxyribonucleotides Deoxyribonucleotides RNR->Deoxyribonucleotides Product DNAsynthesis DNA Synthesis & Repair Inhibition->DNAsynthesis Blocks Ribonucleotides Ribonucleotides Ribonucleotides->RNR Substrate Deoxyribonucleotides->DNAsynthesis CellCycle Cell Cycle Arrest & Apoptosis DNAsynthesis->CellCycle Disruption leads to

Caption: Potential mechanism via Ribonucleotide Reductase inhibition.

References

Spectroscopic and Synthetic Profile of 1-Acetyl-4-(4-tolyl)thiosemicarbazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Acetyl-4-(4-tolyl)thiosemicarbazide. Thiosemicarbazides are a class of compounds recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug development. This document outlines the characteristic spectroscopic data (NMR and IR), a detailed experimental protocol for its synthesis, and a visual representation of the synthetic and analytical workflow.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the expected quantitative data for this compound based on characteristic values for structurally related thiosemicarbazides.

Table 1: ¹H NMR Spectroscopic Data (Typical Values)
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (Thioamide)9.5 - 10.5Broad Singlet-
NH (Amide)10.0 - 11.0Broad Singlet-
Aromatic CH (ortho to NH)7.2 - 7.4Doublet~ 8.0
Aromatic CH (meta to NH)7.0 - 7.2Doublet~ 8.0
Acetyl CH₃~ 2.3Singlet-
Tolyl CH₃~ 2.3Singlet-

Note: Chemical shifts are referenced to TMS in DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data (Typical Values)
Carbon Assignment Chemical Shift (δ, ppm)
C=S (Thiocarbonyl)177 - 183
C=O (Carbonyl)165 - 178
Aromatic C (C-NH)135 - 140
Aromatic C (C-CH₃)130 - 135
Aromatic CH125 - 130
Aromatic CH120 - 125
Acetyl CH₃20 - 25
Tolyl CH₃20 - 25

Note: Chemical shifts are referenced to TMS in DMSO-d₆.

Table 3: IR Spectroscopic Data (Typical Values)
Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretching (Amide & Thioamide)3100 - 3400Medium - Strong
C-H Stretching (Aromatic)3000 - 3100Medium
C-H Stretching (Aliphatic)2850 - 3000Medium
C=O Stretching (Amide I)~ 1680Strong
C=C Stretching (Aromatic)1450 - 1600Medium
N-H Bending (Amide II)1500 - 1550Medium
C-N Stretching1200 - 1350Medium
C=S Stretching1000 - 1250Medium - Strong

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation reaction of acetic hydrazide with 4-tolyl isothiocyanate.

Synthesis of this compound

Materials:

  • Acetic hydrazide

  • 4-Tolyl isothiocyanate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetic hydrazide (1 equivalent) in absolute ethanol.

  • To this solution, add 4-tolyl isothiocyanate (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample is prepared as a KBr pellet.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mandatory Visualizations

The following diagrams illustrate the synthetic and analytical workflow for this compound.

Synthesis_Workflow reagents Acetic Hydrazide + 4-Tolyl Isothiocyanate solvent Ethanol + Catalytic Acetic Acid reagents->solvent Dissolve reaction Reflux (2-4h) solvent->reaction workup Cooling & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Characterization_Workflow product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy (FTIR) product->ir data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ir->data_analysis

Caption: Analytical workflow for structural characterization.

Lipophilicity and metabolic stability of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Lipophilicity and Metabolic Stability of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its lipophilicity and metabolic stability. These parameters are critical in early-stage drug discovery and development, significantly influencing a compound's pharmacokinetic and pharmacodynamic profile. This document outlines the theoretical considerations for this specific molecule, presents standardized experimental protocols for determining these properties, and provides templates for data presentation.

Introduction to this compound

This compound is an N-substituted thiosemicarbazide derivative. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological potential, including anticancer, antibacterial, and antifungal activities. The structural features of this particular molecule—an acetyl group at the N-1 position and a 4-tolyl (para-methylphenyl) group at the N-4 position—are expected to modulate its physicochemical properties.[1] The acetyl group may influence the compound's metabolic stability, while the 4-tolyl substituent is likely to affect its lipophilicity and interactions with biological targets.[1]

Lipophilicity

Lipophilicity is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[2][3] It is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[4][5]

Theoretical Considerations

The lipophilicity of this compound is influenced by its constituent functional groups:

  • Thiosemicarbazide Core: The thiourea and hydrazine moieties contribute to the polarity of the molecule.

  • 4-Tolyl Group: The aromatic ring and the methyl group are hydrophobic and are expected to increase the compound's lipophilicity.

  • Acetyl Group: The acetyl group can have a variable effect. While it contains a polar carbonyl group, its overall contribution can sometimes increase lipophilicity depending on the molecular context.

Quantitative Data Presentation

While specific experimental data for this compound is not publicly available, the following table serves as a template for presenting such data once determined.

ParameterValueMethod
LogP Data Not AvailableShake-Flask Method
LogD (pH 7.4) Data Not AvailableShake-Flask Method
Chromatographic Hydrophobicity Index (log kw) Data Not AvailableRP-HPLC
Experimental Protocol: Determination of LogP by Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of LogP.[4][6]

Objective: To determine the n-octanol/water partition coefficient (P) of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Purified Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in n-octanol.

    • Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by separation.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a vial.

    • Add an equal volume of the pre-saturated water.

    • Cap the vial tightly and shake it for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials to achieve a clear separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully sample an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Experimental Protocol: Determination of Lipophilicity by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput method for estimating lipophilicity.[2][4][6]

Objective: To determine the chromatographic hydrophobicity index (log kw) of this compound, which correlates with LogP.

Materials:

  • This compound

  • HPLC system with a C18 column

  • Methanol or acetonitrile (organic modifier)

  • Water

  • A set of calibration standards with known LogP values

Procedure:

  • Chromatographic Conditions:

    • Use a C18 column as the stationary phase.

    • The mobile phase consists of varying ratios of an organic modifier (e.g., methanol) and water.

  • Analysis:

    • Inject the test compound and a series of calibrants onto the HPLC column under different isocratic mobile phase compositions (e.g., 50%, 60%, 70% methanol).

    • Determine the retention time (t_R) for each compound at each mobile phase composition.

    • Calculate the retention factor (k) for each compound.

  • Calculation:

    • For each compound, plot log k versus the percentage of the organic modifier in the mobile phase.

    • Extrapolate the linear regression to 100% water to determine the log kw.

    • A calibration curve is generated by plotting the known LogP values of the standards against their determined log kw values. The LogP of the test compound can then be interpolated from this curve.

Metabolic Stability

Metabolic stability provides an indication of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, which is a key determinant of its in vivo half-life and clearance.[7]

Theoretical Considerations

The metabolic stability of this compound is likely to be influenced by:

  • Aromatic Ring: The tolyl group is a potential site for cytochrome P450 (CYP)-mediated oxidation, such as hydroxylation of the aromatic ring or the methyl group.

  • Thiourea Moiety: This group can undergo oxidative desulfurization.

  • Acetyl Group: The amide bond of the acetyl group could be susceptible to hydrolysis by amidases.

Quantitative Data Presentation

The following table is a template for presenting metabolic stability data.

ParameterValueTest System
In Vitro Half-life (t½) Data Not AvailableHuman Liver Microsomes
Intrinsic Clearance (CLint) Data Not AvailableHuman Liver Microsomes
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which contain a high concentration of phase I drug-metabolizing enzymes like CYPs.[8][9]

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor)

  • Positive control compounds (e.g., dextromethorphan, midazolam)[8]

  • Acetonitrile (for reaction termination)

  • Incubator/water bath at 37°C

  • LC-MS/MS for quantification

Procedure:

  • Incubation Preparation:

    • Prepare a solution of the test compound in the phosphate buffer.

    • In a microcentrifuge tube, combine the buffer, liver microsomes, and the test compound solution.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to cold acetonitrile, which also precipitates the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Quantification:

    • Analyze the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (CLint) is calculated based on the half-life, the volume of the incubation, and the microsomal protein concentration.

Visualizations

Experimental Workflow Diagrams

Lipophilicity_Determination_Workflow cluster_shake_flask Shake-Flask Method cluster_rphplc RP-HPLC Method sf1 Prepare n-Octanol and Water Phases sf2 Add Test Compound to Phases sf1->sf2 sf3 Shake to Equilibrium sf2->sf3 sf4 Centrifuge for Phase Separation sf3->sf4 sf5 Quantify Compound in Each Phase (HPLC-UV) sf4->sf5 sf6 Calculate LogP sf5->sf6 rp1 Prepare Mobile Phases rp2 Inject Compound & Calibrants rp1->rp2 rp3 Measure Retention Times rp2->rp3 rp4 Calculate log k rp3->rp4 rp5 Extrapolate to log kw rp4->rp5 rp6 Determine LogP from Calibration Curve rp5->rp6 Metabolic_Stability_Workflow cluster_sampling Time-Point Sampling start Prepare Incubation Mixture (Compound + Microsomes + Buffer) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate t0 T=0 min t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min terminate Terminate Reaction (Cold Acetonitrile) t0->terminate t5->terminate t15->terminate t30->terminate t60->terminate process Centrifuge and Collect Supernatant terminate->process quantify Quantify Remaining Compound (LC-MS/MS) process->quantify analyze Calculate t½ and CLint quantify->analyze

References

The Chemistry and Derivative Landscape of Thiosemicarbazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, properties, and applications of thiosemicarbazide and its derivatives in medicinal chemistry and drug development.

Thiosemicarbazide, a versatile molecule incorporating a reactive sulfur atom and a hydrazine moiety, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds. Its derivatives, particularly thiosemicarbazones, have garnered significant attention from the scientific community due to their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. This technical guide provides a comprehensive overview of the core chemistry of thiosemicarbazide, detailed experimental protocols for the synthesis of its derivatives, and an examination of their mechanisms of action.

Core Chemistry of Thiosemicarbazide

Thiosemicarbazide (NH₂-NH-CS-NH₂) is a polar molecule that can exist in tautomeric thione and thiol forms. Its chemical reactivity is centered around the nucleophilic amino and hydrazino groups, as well as the thione group, which can participate in various condensation and cyclization reactions.

Synthesis of Thiosemicarbazide Derivatives

The synthesis of thiosemicarbazide derivatives can be broadly categorized into several key reaction types.

1.1.1. Formation of Thiosemicarbazones: The most common and straightforward method for synthesizing thiosemicarbazone derivatives is the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[1][2] This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid.[2]

1.1.2. Reactions with Isothiocyanates: Thiosemicarbazide and its substituted analogs can react with aryl or alkyl isothiocyanates to yield 1,4-disubstituted thiosemicarbazides.[3]

1.1.3. Cyclization Reactions: Thiosemicarbazide derivatives are excellent precursors for the synthesis of various five- and six-membered heterocyclic rings, such as thiazoles, triazoles, and thiadiazoles, through intramolecular cyclization or reactions with bifunctional reagents.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative thiosemicarbazide derivatives.

General Procedure for the Synthesis of Thiosemicarbazones

A solution of the desired aldehyde or ketone (1.0 mmol) in ethanol (10 mL) is added to a solution of thiosemicarbazide (1.0 mmol) in hot ethanol (10 mL). A few drops of a catalyst, such as glacial acetic acid, can be added to the reaction mixture. The mixture is then refluxed for a specified period (typically 2-3 hours) and the progress of the reaction is monitored by thin-layer chromatography (TLC).[4] Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]

Synthesis of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides

To a solution of 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide (1 mmol) in a suitable solvent, an equimolar amount of the appropriate aromatic isothiocyanate is added. The reaction mixture is refluxed for 3-4 hours. The resulting precipitate is then cooled, filtered under vacuum, and purified by recrystallization from methyl alcohol.[5]

Data Presentation

The following tables summarize key quantitative data for a selection of thiosemicarbazide derivatives.

Physicochemical and Spectroscopic Data
CompoundMolecular FormulaYield (%)Melting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) N=CHRef
(E)-1-(3-fluorobenzylidene)thiosemicarbazideC₈H₈FN₃S30185-186 (dec.)16028.01 (s, 1H)[2]
1-(5′-Nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-phenyl-thiosemicarbazideC₁₆H₁₄N₆O₅S₂79240–2421612-[5]
1-(5′-Nitrobenzimidazol-2′-yl-sulphonyl-acetyl)-4-(p-methoxyphenyl)-thiosemicarbazideC₁₇H₁₆N₆O₆S₂88249–2511623-[5]
3-Methoxybenzaldehyde thiosemicarbazoneC₉H₁₁N₃OS----[6]
N-(2-chlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamideC₁₃H₁₁ClN₄S----[4]
Biological Activity Data
CompoundTarget Organism/Cell LineActivityIC₅₀ (µM)MIC (µg/mL)Ref
(E)-1-(4-chlorobenzylidene)thiosemicarbazideMycobacterium bovisAntitubercular-0.39[2]
Compound 3a (a thiosemicarbazide derivative)Staphylococcus aureus ATCC 25923Antibacterial-1.95[7]
Compound 3e (a thiosemicarbazide derivative)Bacillus cereus ATCC 10876Antibacterial-7.81[7]
Thiosemicarbazone derivative 3bC6 glioma cellsAnticancer10.59 µg/mL-[8]
Thiosemicarbazone derivative 3gMCF7 breast cancer cellsAnticancer9.08 µg/mL-[8]

Mechanisms of Action and Signaling Pathways

The biological activities of thiosemicarbazide derivatives are attributed to various mechanisms of action, which often involve complex signaling pathways.

Anticancer Activity: Targeting the Mitochondrial Pathway

Thiosemicarbazone metal complexes have been shown to exert their anticancer effects by targeting the mitochondria. This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and triggers apoptosis.[9]

anticancer_pathway cluster_cell Cancer Cell TSC_complex Thiosemicarbazone Metal Complex ROS ROS Generation TSC_complex->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys p53 p53 Phosphorylation ROS->p53 CytoC Cytochrome c Release Mito_dys->CytoC Bcl2 Bcl-2 Family Regulation p53->Bcl2 Bcl2->CytoC inhibition Caspase Caspase-3/9 Cleavage CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Anticancer mechanism of thiosemicarbazone metal complexes.

Antibacterial Activity: Inhibition of DNA Replication

The antibacterial action of certain thiosemicarbazide derivatives is attributed to their ability to inhibit key enzymes involved in bacterial DNA replication, namely DNA gyrase and topoisomerase IV. This inhibition disrupts the normal process of DNA synthesis, ultimately leading to bacterial cell death.[4]

antibacterial_workflow TSC_derivative Thiosemicarbazide Derivative Enzyme_inhibition Inhibition of DNA Gyrase & Topoisomerase IV TSC_derivative->Enzyme_inhibition DNA_rep_disruption Disruption of DNA Replication Enzyme_inhibition->DNA_rep_disruption Cell_death Bacterial Cell Death DNA_rep_disruption->Cell_death

Caption: Antibacterial workflow of thiosemicarbazide derivatives.

Conclusion

Thiosemicarbazide and its derivatives represent a rich and expanding area of chemical research with significant implications for drug discovery and development. The synthetic versatility of the thiosemicarbazide core allows for the creation of large and diverse chemical libraries for biological screening. The potent and varied biological activities of these compounds, coupled with an increasing understanding of their mechanisms of action, position them as promising candidates for the development of novel therapeutic agents to combat a range of diseases. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide, a thiosemicarbazide derivative of interest in medicinal chemistry and drug discovery. The protocol is based on established synthetic methodologies for this class of compounds.

Introduction

This compound is a disubstituted thiosemicarbazide featuring an acetyl group at the N-1 position and a p-tolyl group at the N-4 position. Thiosemicarbazides are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities. The synthesis of this compound is typically achieved through the nucleophilic addition of acetic hydrazide to p-tolyl isothiocyanate.[1]

Reaction Scheme

The synthesis proceeds via the following reaction:

Acetic Hydrazide + p-Tolyl Isothiocyanate → this compound

Experimental Protocol

Materials:

  • Acetic hydrazide (CH₃CONHNH₂)

  • p-Tolyl isothiocyanate (CH₃C₆H₄NCS)

  • Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetic hydrazide (1.0 equivalent) in a minimal amount of absolute ethanol (or methanol).

  • Addition of Isothiocyanate: To the stirring solution of acetic hydrazide, add a solution of p-tolyl isothiocyanate (1.0 equivalent) in absolute ethanol (or methanol) dropwise at room temperature.

  • Reaction: Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol or 65 °C for methanol).

  • Reaction Monitoring: Maintain the reflux with continuous stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of this compound should form. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Quantitative Data

ParameterValueReference
Molecular Formula C₁₀H₁₃N₃OS[1]
Molecular Weight 223.30 g/mol [1]
Appearance White to off-white solidGeneral observation
Yield High (expected)[1]
Melting Point Not explicitly found in searches
¹H NMR (DMSO-d₆, δ ppm) ~2.1 (s, 3H, COCH₃), ~2.3 (s, 3H, Ar-CH₃), ~7.1-7.3 (m, 4H, Ar-H), ~8.5 (br s, 1H, NH), ~9.5 (br s, 1H, NH), ~10.0 (br s, 1H, NH)Predicted values based on similar structures.
¹³C NMR (DMSO-d₆, δ ppm) ~21.0 (Ar-CH₃), ~24.0 (COCH₃), ~125.0 (Ar-CH), ~129.0 (Ar-CH), ~135.0 (Ar-C), ~137.0 (Ar-C), ~169.0 (C=O), ~182.0 (C=S)Predicted values based on similar structures.

Experimental Workflow Diagram

experimental_workflow reactant_prep Reactant Preparation: Dissolve Acetic Hydrazide in Ethanol addition Addition: Add p-Tolyl Isothiocyanate Solution reactant_prep->addition Stirring reaction Reaction: Reflux for 2-4 hours addition->reaction Heating isolation Isolation: Cool and Filter the Precipitate reaction->isolation purification Purification: Wash with Cold Ethanol isolation->purification drying Drying: Dry under Vacuum purification->drying characterization Characterization: MP, NMR, IR drying->characterization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isothiocyanates are lachrymators and should be handled with care.

  • Avoid inhalation of solvent vapors.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Thiosemicarbazide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds with significant interest in medicinal chemistry and materials science. Their broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties, stems from their ability to chelate metal ions and interact with biological targets.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR spectral analysis of thiosemicarbazide derivatives.

Data Presentation: NMR Spectral Data of Representative Thiosemicarbazide Derivatives

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly dependent on the molecular structure and the solvent used. Below are tables summarizing typical NMR data for various thiosemicarbazide derivatives, compiled from peer-reviewed literature. These tables serve as a reference for researchers working with similar compounds.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm) of Selected Thiosemicarbazone Ligands in DMSO-d₆

Compound/Proton Assignmentδ (ppm)MultiplicityReference
1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide [2]
-NH (Thioamide)11.69s[2]
-NH (Hydrazone)9.74s[2]
-OH (Phenolic)9.31s[2]
-CH (Azomethine)8.01s[2]
Ar-H7.58d[2]
Ar-H7.54d[2]
Ar-H7.47d[2]
Ar-H7.31d[2]
-OCH₃3.91s[2]
2,3,4-trihydroxybenzaldehyde-4-phenylthiosemicarbazone (THBPTSC) [1]
-NH12.08 - 11.40s[4]
-NH9.92 - 8.51s[4]
Acetophenone thiosemicarbazone (HAT) [4]
-NH₂10.30, 10.07s[4]
-NH8.09, 8.03s[4]
Salicylaldehyde thiosemicarbazone (H₂ST) [4]
-OH10.17s[4]
-NH₂10.07s[4]
Anthracene-based Thiosemicarbazone (MA) [5]
-N₂-H11.40s[5]
C₁₀-H9.45s[5]
H-C₆=8.66s[5]
Ar-H8.10, 7.60t, m[5]
Morpholine-H3.98, 3.68t[5]

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm) of Selected Thiosemicarbazone Ligands in DMSO-d₆

Compound/Carbon Assignmentδ (ppm)Reference
General Thiosemicarbazones
C=S (Thione)176.21 - 181.2[5][6]
C=N (Azomethine)125.29 - 147.73[6]
Anthracene-based Thiosemicarbazone (MA)
C=S181.2[5]
C=N144.6[5]
Aromatic Carbons126.0 - 131.5[5]
Morpholine Carbons (N-CH₂)50.1[5]
Morpholine Carbons (O-CH₂)66.4[5]
Furan-2-carbaldehyde Thiosemicarbazone Derivatives
C=S176.21 - 178.60[6]
C=N125.29 - 128.35[6]
Aromatic Carbons111.77 - 148.52[6]

Experimental Protocols

Protocol 1: General Synthesis of Thiosemicarbazones

Thiosemicarbazones are typically synthesized through a condensation reaction between a suitable aldehyde or ketone and thiosemicarbazide or its N-substituted derivatives.[1][2]

Materials:

  • Aldehyde or Ketone (e.g., 5-bromovanillin)

  • Thiosemicarbazide or N-substituted thiosemicarbazide (e.g., 4-(4-bromophenyl)thiosemicarbazide)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bisulphite solution

  • Crushed ice

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of the aldehyde/ketone (e.g., 0.01 M of 5-bromovanillin) and thiosemicarbazide (e.g., 0.01 M of 4-(4-bromophenyl)thiosemicarbazide) in a suitable solvent like methanol (60 mL).[2]

  • Add a catalytic amount of glacial acetic acid to the mixture.[2]

  • Reflux the reaction mixture for a period ranging from 2 to 24 hours, with continuous stirring.[2][4] The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, pour the reaction mixture into crushed ice to precipitate the product.[2]

  • Filter the resulting solid precipitate.

  • Wash the precipitate with a cold sodium bisulphite solution and then with cold solvent (e.g., 1,4-dioxane) to remove unreacted starting materials.[2]

  • Dry the purified product at room temperature.[2]

Protocol 2: ¹H and ¹³C NMR Sample Preparation and Data Acquisition

Accurate NMR data acquisition is crucial for the correct structural assignment.

Materials:

  • Synthesized thiosemicarbazone compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (optional, as solvent residual peaks can be used)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified thiosemicarbazone compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is commonly used for thiosemicarbazones due to their good solubility).

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H NMR, including spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. Adjust parameters such as spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like TMS (δ 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce proton connectivity.

Visualizations

experimental_workflow synthesis_node Synthesis purification_node Purification synthesis_node->purification_node Crude Product nmr_prep_node NMR Sample Preparation purification_node->nmr_prep_node Purified Compound nmr_acq_node NMR Data Acquisition nmr_prep_node->nmr_acq_node NMR Sample nmr_proc_node NMR Data Processing nmr_acq_node->nmr_proc_node Raw Data (FID) analysis_node Structural Analysis nmr_proc_node->analysis_node Processed Spectra

Caption: Experimental Workflow for Thiosemicarbazone Analysis.

logical_relationship spectrum_node NMR Spectrum chem_shift_node Chemical Shift (δ) spectrum_node->chem_shift_node integration_node Integration spectrum_node->integration_node multiplicity_node Multiplicity (Splitting) spectrum_node->multiplicity_node environment_node Chemical Environment chem_shift_node->environment_node indicates proton_ratio_node Proton Ratio integration_node->proton_ratio_node determines neighboring_protons_node Neighboring Protons multiplicity_node->neighboring_protons_node reveals structure_node Molecular Structure environment_node->structure_node proton_ratio_node->structure_node neighboring_protons_node->structure_node

Caption: Logical Relationships in NMR Spectral Interpretation.

References

Application Note: Identification of Functional Groups in 1-Acetyl-4-(4-tolyl)thiosemicarbazide using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. This application note details the use of FT-IR spectroscopy for the structural elucidation of 1-Acetyl-4-(4-tolyl)thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. The presence of multiple functional groups, including amide, thioamide, and aromatic moieties, gives this molecule a distinct infrared spectrum, allowing for its unambiguous characterization. Structural confirmation of compounds like this compound is routinely achieved using standard analytical techniques, including FT-IR and nuclear magnetic resonance (NMR) spectroscopy.[1]

Molecular Structure and Key Functional Groups

This compound possesses several characteristic functional groups that exhibit distinct vibrational modes in the infrared region. These include:

  • N-H (Amide and Thioamide): Stretching vibrations of the N-H bonds.

  • C=O (Amide): Stretching vibration of the carbonyl group.

  • C=S (Thioamide): Stretching vibration of the thiocarbonyl group.

  • C-N: Stretching vibrations within the thiosemicarbazide backbone.

  • Aromatic C-H: Stretching and bending vibrations of the tolyl group.

  • Aromatic C=C: In-plane stretching vibrations of the aromatic ring.

Data Presentation

The expected FT-IR absorption bands for the key functional groups in this compound are summarized in the table below. These ranges are based on typical values for similar thiosemicarbazide derivatives.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Reference
N-HStretching3200 - 3400General FT-IR correlation charts
Aromatic C-HStretching3000 - 3100General FT-IR correlation charts
Aliphatic C-H (methyl)Stretching2850 - 2960General FT-IR correlation charts
C=O (Amide I)Stretching~1650–1700[1]
C=C (Aromatic)Stretching1450 - 1600General FT-IR correlation charts
N-H (Amide II)Bending1510 - 1550General FT-IR correlation charts
C=S (Thioamide)Stretching~1290–1300[1]
C-NStretching1000 - 1250General FT-IR correlation charts
Aromatic C-HOut-of-plane Bending800 - 850 (para-disubstituted)General FT-IR correlation charts

Experimental Protocols

I. Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of acetylhydrazine with 4-tolyl isothiocyanate.[1]

Materials:

  • Acetylhydrazine

  • 4-Tolyl isothiocyanate

  • Ethanol (anhydrous)

Procedure:

  • Dissolve equimolar amounts of acetylhydrazine and 4-tolyl isothiocyanate in a suitable volume of anhydrous ethanol in a round-bottom flask.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The product will precipitate out of the solution upon formation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound in a desiccator.

II. FT-IR Spectroscopic Analysis

Instrumentation:

  • FT-IR Spectrometer (e.g., PerkinElmer, Shimadzu)

  • Agate mortar and pestle

  • KBr press

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Take approximately 1-2 mg of the dried this compound sample.

    • Add approximately 100-200 mg of dry FT-IR grade potassium bromide (KBr) powder.

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a KBr press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the obtained spectrum using the spectrometer's software (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups based on the data presented in the table above and standard FT-IR correlation charts.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_ftir FT-IR Analysis start Start: Reagents react Reaction in Ethanol start->react precipitate Precipitation of Product react->precipitate filter Vacuum Filtration precipitate->filter dry Drying filter->dry product This compound dry->product sample_prep Sample Preparation (KBr Pellet) product->sample_prep data_acq Data Acquisition (4000-400 cm⁻¹) sample_prep->data_acq data_an Data Analysis and Functional Group Identification data_acq->data_an spectrum FT-IR Spectrum data_an->spectrum

Caption: Experimental workflow for the synthesis and FT-IR analysis.

logical_relationship cluster_functional_groups Functional Groups cluster_vibrations Vibrational Modes molecule This compound nh N-H molecule->nh co C=O molecule->co cs C=S molecule->cs cn C-N molecule->cn ar_ch Aromatic C-H molecule->ar_ch ar_cc Aromatic C=C molecule->ar_cc stretch Stretching nh->stretch bend Bending nh->bend co->stretch cs->stretch cn->stretch ar_ch->stretch ar_ch->bend ar_cc->stretch

Caption: Functional groups and their vibrational modes in the molecule.

References

Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of synthetic compounds synthesized from the condensation of thiosemicarbazides with aldehydes or ketones.[1][2] These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents, and thiosemicarbazide derivatives represent a promising scaffold for development.[1][3] Their mechanism of action often involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death.[3][5]

This document provides detailed protocols for the in vitro antimicrobial susceptibility testing of novel thiosemicarbazide derivatives, focusing on standardized methods to ensure reliable and reproducible results. The primary methods covered are the Agar Disk Diffusion test for qualitative screening and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Methodologies for Antimicrobial Susceptibility Testing

Two primary methods are recommended for evaluating the in vitro antimicrobial potential of thiosemicarbazide derivatives:

  • Agar Disk Diffusion (Kirby-Bauer Test): A qualitative method used to determine the susceptibility of a microbial strain to the test compounds.[6][7] It is a practical and well-standardized preliminary screening tool.[8] The method involves placing paper disks impregnated with a known concentration of the thiosemicarbazide derivative onto an agar plate inoculated with the test microorganism.[9] The antimicrobial agent diffuses into the agar, and if it is effective, a clear zone of growth inhibition will appear around the disk.[6][9]

  • Broth Microdilution: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after overnight incubation.[10][11] This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized microbial suspension.[12][13]

Experimental Protocols

Protocol 2.1: Agar Disk Diffusion (Kirby-Bauer) Method

This protocol outlines the standardized procedure for assessing the antimicrobial activity of thiosemicarbazide derivatives using the disk diffusion method.[8][14]

Materials:

  • Thiosemicarbazide derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (100 or 150 mm)[8]

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)[8]

  • Calipers or ruler

Procedure:

  • Preparation of Test Disks:

    • Dissolve the thiosemicarbazide derivatives in DMSO to a known stock concentration.

    • Impregnate sterile filter paper disks with a specific volume of the compound solution to achieve the desired concentration per disk (e.g., 10, 20, 50 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment. Prepare a DMSO-only disk as a negative control.[15]

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Plate Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar plate uniformly in three directions to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the prepared thiosemicarbazide-impregnated disks and the negative control disk onto the inoculated agar surface.[9]

    • Ensure disks are placed at least 24 mm apart from each other and not too close to the edge of the plate.[6] Gently press each disk to ensure complete contact with the agar.[6]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[8]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm).[8]

    • A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[7]

Agar_Disk_Diffusion_Workflow Workflow for Agar Disk Diffusion Test prep_disks Prepare Disks (Impregnate with Thiosemicarbazide Derivative) apply_disks Apply Disks to Agar Surface prep_disks->apply_disks Sterile Forceps prep_inoculum Prepare Inoculum (Suspend Colonies in Saline, Adjust to 0.5 McFarland) inoculate_plate Inoculate MHA Plate (Uniform Swabbing for Confluent Growth) prep_inoculum->inoculate_plate Within 15 mins inoculate_plate->apply_disks incubate Incubate Plates (35°C for 16-24 hours) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Workflow for the Agar Disk Diffusion (Kirby-Bauer) Test.
Protocol 2.2: Broth Microdilution for MIC Determination

This protocol details the steps to quantitatively measure the MIC of thiosemicarbazide derivatives.[11][16]

Materials:

  • Thiosemicarbazide derivatives

  • DMSO

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Test microbial strains

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Growth indicator (e.g., Resazurin, optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Dissolve the thiosemicarbazide derivative in DMSO to create a high-concentration stock solution.

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.

    • Add 200 µL of the test compound at a concentration of 2x the highest desired test concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a microbial suspension in sterile saline adjusted to a 0.5 McFarland standard (1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Plate Inoculation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control).

    • The final volume in each well (1-11) will be 200 µL.

  • Incubation:

    • Seal or cover the plate and incubate at 35°C ± 2°C for 16-24 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the thiosemicarbazide derivative at which there is no visible growth.[17][11] The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Protocol 2.3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial inoculum.[10] This test is performed as a follow-up to the MIC assay.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the original inoculum count) on the subculture plate.

MIC_MBC_Workflow Workflow for MIC and MBC/MFC Determination prep_plate Prepare 96-Well Plate (Serial Dilution of Compound in Broth) inoculate Inoculate Wells with Microbial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Inoculum (Adjust to 0.5 McFarland, then Dilute) prep_inoculum->inoculate incubate Incubate Plate (35°C for 16-24 hours) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic subculture Subculture from Clear Wells onto Agar Plate read_mic->subculture For Bactericidal/Fungicidal Test incubate_agar Incubate Agar Plate (35°C for 18-24 hours) subculture->incubate_agar read_mbc Read MBC/MFC (Lowest Concentration with No Growth on Agar) incubate_agar->read_mbc

Workflow for MIC and subsequent MBC/MFC determination.

Data Presentation: Antimicrobial Activity of Thiosemicarbazide Derivatives

The following tables summarize reported MIC values for various thiosemicarbazide and thiosemicarbazone derivatives against different microbial strains.

Table 1: Antibacterial Activity of Selected Thiosemicarbazide Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Compound 3a S. aureus (MRSA ATCC 43300)3.9[13][18]
Compound 3a S. aureus (other strains)1.95[13][18]
Compound 3a S. epidermidis ATCC 122281.95[18]
Compound 3e B. cereus ATCC 108767.81[13][18]
Compound 3e S. aureus (MRSA & MSSA)15.63–31.25[13][18]
Various DerivativesS. aureus ATCC 292130.5 - 64[1]
Ag-thiosemicarbazone (T39 )E. coli0.018[1]
Ag-thiosemicarbazone (T39 )S. aureus0.018[1]
Co complex (T87 )E. coli30[1]
Co complex (T87 )S. aureus<20[1]
Quinoline-Based (QST8 , QST9 )S. aureus250[19]

Table 2: Antifungal Activity of Selected Thiosemicarbazide Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Quinoline-Based (QST10 )C. albicans31.25[19]
Quinoline-Based (QST2 )C. albicans250[19]
Various DerivativesC. albicans7.8 - 1000[1]
Complex T72 C. albicans15.6[1]
Complex T74 C. albicans31.3[1]

Mechanism of Action

Studies suggest that thiosemicarbazide derivatives can exhibit their antibacterial effects by targeting bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][5] Certain derivatives have been shown to inhibit the ATPase activity of the ParE subunit of topoisomerase IV in organisms like Staphylococcus aureus.[5] This inhibition disrupts the enzyme's ability to manage DNA supercoiling and decatenation during replication, ultimately leading to an extension of the replication process and growth arrest or cell death.[5]

Mechanism_of_Action Proposed Mechanism of Action of Thiosemicarbazides compound Thiosemicarbazide Derivative inhibition Inhibition compound->inhibition topoIV Bacterial Topoisomerase IV (ParC/ParE Complex) atp_hydrolysis ATP Hydrolysis by ParE Subunit topoIV->atp_hydrolysis dna_replication DNA Decatenation & Relaxation atp_hydrolysis->dna_replication Enables disruption Disruption of DNA Replication atp_hydrolysis->disruption Failure to resolve DNA tangles dna_replication->disruption inhibition->atp_hydrolysis Blocks ATPase Activity death Bacterial Growth Arrest or Cell Death disruption->death

Inhibition of Topoisomerase IV ATPase activity.

References

Application Notes: Evaluating the Cytotoxicity of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiosemicarbazides and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2] These compounds can exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, or chelating essential metal ions like iron, which are crucial for the proliferation of rapidly dividing cancer cells.[2][3] The specific compound, 1-Acetyl-4-(4-tolyl)thiosemicarbazide, features an acetyl group and a 4-tolyl group on the thiosemicarbazide backbone, modifications that can influence its metabolic stability and interaction with biological targets.[4]

A fundamental method for assessing the anticancer potential of a novel compound is to evaluate its cytotoxicity—its ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[5] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active (living) cells.[6][7] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability and reflects the compound's cytotoxic effect.

These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound, a key metric for evaluating its cytotoxic potency.

I. Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, HepG2, U-87, T-98).

  • Compound: this compound.

  • Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS).[5][7] The solution should be filter-sterilized and stored at 4°C, protected from light.[5]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Multi-channel pipette.

    • Inverted microscope.

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570-600 nm.[6][7]

II. Preparation of Solutions

  • Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving it in sterile DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution using the appropriate cell culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

III. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Determine cell viability and count using a hemocytometer and Trypan Blue staining.

    • Dilute the cells in fresh culture medium to a final concentration that allows for optimal growth over the treatment period (e.g., 5,000-10,000 cells/well).[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[7]

    • Include wells for a "no-cell" blank control (medium only) and an "untreated" vehicle control (cells treated with medium containing the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.[9]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared working solutions of this compound in a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) to the respective wells. Each concentration should be tested in triplicate.

    • Add 100 µL of medium with DMSO (vehicle control) to the control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of approximately 0.5 mg/mL.[6][7]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.[5] The formation of these crystals can be monitored with an inverted microscope.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the crystals.[6][8]

    • To ensure complete dissolution, place the plate on an orbital shaker for 10-15 minutes, protected from light.[7]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7]

IV. Data Analysis

  • Correct for Background: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate Percent Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50 Value: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from this dose-response curve using non-linear regression analysis.

Data Presentation

While specific experimental data for this compound is not available in the reviewed literature, the following table provides a hypothetical summary of potential cytotoxicity results to illustrate how data should be presented. These values are for demonstrative purposes only.

Cell LineCompoundIncubation Time (h)IC50 (µM) [Hypothetical]
U-87 (Glioblastoma)This compound4812.5
T-98 (Glioblastoma)This compound4818.2
MCF-7 (Breast Cancer)This compound4825.0
HepG2 (Liver Cancer)This compound4831.7
Cisplatin (Control)U-87 (Glioblastoma)488.5

Visualizations

MTT_Workflow cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis start Seed Cells in 96-Well Plate incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Add Compound (Serial Dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 add_sol Add Solubilizer (e.g., DMSO) incubate3->add_sol read Read Absorbance (570 nm) add_sol->read analyze Calculate % Viability & Determine IC₅₀ read->analyze

Cytotoxicity_Pathway cluster_cellular_effects Cellular Mechanisms compound This compound Treatment ros Induction of Oxidative Stress (ROS) compound->ros apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle mitochondria Decreased Mitochondrial Reductase Activity ros->mitochondria apoptosis->mitochondria cell_cycle->mitochondria mtt_reduction Reduced Conversion of MTT to Formazan mitochondria->mtt_reduction signal Lower Absorbance Signal mtt_reduction->signal cytotoxicity Measured Cytotoxicity (Increased Cell Death) signal->cytotoxicity

References

Application Notes and Protocols for Zone of Inhibition Assay in Antibacterial Screening of Novel Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Thiosemicarbazides and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial potential.[1][2][3] The zone of inhibition assay, also known as the Kirby-Bauer or disk diffusion test, is a widely used, simple, and rapid method for preliminary screening of the antibacterial activity of new chemical entities.[4][5][6][7] This qualitative or semi-quantitative technique provides a visual indication of a compound's ability to inhibit microbial growth.[5][7][8]

This document provides a detailed protocol for utilizing the zone of inhibition assay to screen novel thiosemicarbazides for antibacterial activity. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of antimicrobial drug discovery.

Principle of the Assay

The zone of inhibition assay is based on the diffusion of an antimicrobial agent from a source (typically a filter paper disc) into an agar medium that has been uniformly inoculated with a specific bacterium.[9][10][11] If the thiosemicarbazide derivative possesses antibacterial activity, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear area, or "zone of inhibition," around the disc.[4][5][10] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound and the compound's potency.[4][5][8]

Experimental Protocol

This protocol outlines the steps for performing the zone of inhibition assay to screen novel thiosemicarbazides.

Materials

  • Novel Thiosemicarbazide Compounds: Synthesized and purified.

  • Bacterial Strains: Relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.[12][13][14]

  • Culture Media: Mueller-Hinton Agar (MHA) for the assay, and a suitable broth (e.g., Tryptic Soy Broth, Nutrient Broth) for bacterial culture preparation.

  • Sterile Filter Paper Discs: 6 mm in diameter.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving thiosemicarbazide compounds.[2][14]

  • Positive Control: Standard antibiotic discs (e.g., Gentamicin, Ciprofloxacin).[13][14]

  • Negative Control: Sterile filter paper discs impregnated with the solvent (DMSO) used to dissolve the test compounds.[2]

  • Sterile Petri Dishes: 90 mm or 100 mm in diameter.

  • Sterile Swabs

  • Micropipettes and Sterile Tips

  • Incubator

  • Calipers or a Ruler

  • 0.5 McFarland Turbidity Standard

Procedure

  • Preparation of Test Compounds and Controls:

    • Dissolve the novel thiosemicarbazide compounds in DMSO to prepare stock solutions of a known concentration (e.g., 1 mg/mL).[14]

    • Sterilize the stock solutions by filtration if necessary.

    • Prepare working concentrations by further dilution in sterile DMSO if required.

    • Impregnate sterile filter paper discs with a fixed volume (e.g., 10 µL) of each thiosemicarbazide solution to achieve a specific concentration per disc (e.g., 10 µ g/disc ).

    • Prepare negative control discs by impregnating them with the same volume of DMSO.

    • Allow the discs to dry completely in a sterile environment.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test bacterium, pick a few colonies and inoculate them into a suitable broth.

    • Incubate the broth culture at 37°C until it reaches the turbidity of the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Alternatively, adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth.[4][5] Repeat this two more times, rotating the plate approximately 60 degrees each time.

    • Allow the plates to dry for a few minutes with the lids slightly ajar.

  • Application of Discs:

    • Using sterile forceps, place the prepared thiosemicarbazide-impregnated discs, the positive control antibiotic disc, and the negative control (DMSO) disc onto the surface of the inoculated agar plates.[4]

    • Ensure the discs are placed firmly on the agar to provide good contact.

    • Space the discs sufficiently apart (e.g., at least 24 mm from center to center) to prevent the zones of inhibition from overlapping.[8]

  • Incubation:

    • Invert the Petri dishes and incubate them at 37°C for 18-24 hours.[4][5][6]

  • Measurement and Interpretation of Results:

    • After incubation, observe the plates for the presence of clear zones of inhibition around the discs.

    • Measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.[4]

    • The negative control (DMSO disc) should not show any zone of inhibition.

    • Compare the zone diameters of the novel thiosemicarbazides with that of the positive control antibiotic. A larger zone of inhibition generally indicates greater antibacterial activity.[4][5][8]

    • The results can be interpreted as susceptible, intermediate, or resistant based on standardized guidelines if available for the specific antibiotic class, or used for a comparative ranking of the novel compounds.[9][11]

Data Presentation

The quantitative data from the zone of inhibition assay should be summarized in a clear and structured table for easy comparison of the antibacterial activity of the novel thiosemicarbazides.

Compound IDConcentration (µ g/disc )Zone of Inhibition Diameter (mm)
Gram-positive Bacteria
S. aureus
TSC-001 1015 ± 0.5
TSC-002 1012 ± 0.8
TSC-003 100
Positive Control (Gentamicin) 1022 ± 0.7
Negative Control (DMSO) -0
Gram-negative Bacteria
E. coli
TSC-001 1010 ± 0.4
TSC-002 100
TSC-003 100
Positive Control (Gentamicin) 1018 ± 0.6
Negative Control (DMSO) -0

Values are presented as mean ± standard deviation of three replicates.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the zone of inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare Thiosemicarbazide Solutions and Discs disc_placement Place Discs on Agar (Test, Positive, Negative) compound_prep->disc_placement inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) plate_inoculation Inoculate MHA Plates with Bacteria inoculum_prep->plate_inoculation plate_inoculation->disc_placement incubation Incubate Plates (37°C, 18-24h) disc_placement->incubation measure_zones Measure Zone of Inhibition Diameters (mm) incubation->measure_zones data_table Tabulate and Compare Results measure_zones->data_table

Caption: Experimental workflow for the zone of inhibition assay.

logical_relationship cluster_compound Test Compound cluster_interaction Biological Interaction cluster_outcome Observable Outcome thiosemicarbazide Novel Thiosemicarbazide inhibition Inhibition of Growth thiosemicarbazide->inhibition exhibits antibacterial activity bacterial_growth Bacterial Growth inhibition->bacterial_growth prevents zone_of_inhibition Zone of Inhibition inhibition->zone_of_inhibition results in

Caption: Logical relationship of antibacterial activity in the assay.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Acetyl-4-(4-tolyl)thiosemicarbazide belongs to the thiosemicarbazide class of compounds, which are recognized for their wide range of biological activities, including antimicrobial properties.[1][2] Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit antibacterial, antifungal, antiviral, and even anticancer effects.[1][2][3] The core chemical structure is considered crucial for their biological function.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This data is critical for the preliminary evaluation of new antimicrobial compounds in drug discovery and development.

These application notes provide a detailed protocol for determining the MIC of this compound against a panel of clinically relevant bacteria and fungi using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Experimental Protocols

1. Preparation of Stock Solution

A stock solution of this compound is prepared by dissolving the compound in DMSO.[4] The concentration of the stock solution should be sufficiently high to allow for serial dilutions. For example, a 10 mg/mL stock solution can be prepared. It is crucial to ensure the compound is fully dissolved.

2. Broth Microdilution Assay for Bacteria

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[5][7][8]

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates for 18-24 hours. A few colonies are then used to inoculate a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add a specific volume of the stock solution of this compound to the first well to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the series.

    • The final volume in each well should be 100 µL before adding the inoculum.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL (or adjust volumes to achieve a final 100uL volume with inoculum).

  • Controls:

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) is serially diluted in separate rows to confirm the susceptibility of the test organisms.

    • Negative Control (Sterility Control): Wells containing only broth to check for contamination.

    • Growth Control: Wells containing broth and the bacterial inoculum to ensure the bacteria can grow in the test conditions.

    • Solvent Control: Wells containing broth, the bacterial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent does not inhibit microbial growth.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

3. Broth Microdilution Assay for Fungi

The protocol for fungi is similar to that for bacteria, with some modifications based on CLSI guidelines for yeast susceptibility testing.

  • Preparation of Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar. The inoculum is prepared by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution and Inoculation: The procedure is similar to the bacterial assay, but RPMI-1640 medium is used instead of CAMHB.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

Data Presentation

The quantitative results of the MIC determination should be summarized in a clear and structured table for easy comparison.

MicroorganismStrainCompoundMIC (µg/mL)Positive ControlMIC (µg/mL)
Staphylococcus aureusATCC 29213This compoundCiprofloxacin
Escherichia coliATCC 25922This compoundCiprofloxacin
Candida albicansATCC 90028This compoundFluconazole

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Stock Prepare Compound Stock (in DMSO) Serial_Dilution Perform Serial Dilution of Compound Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum_Prep->Inoculate Plate_Prep Prepare 96-well Plate (add broth) Plate_Prep->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 24h) Inoculate->Incubate Read_Results Read MIC (Visual or Spectrophotometric) Incubate->Read_Results

Caption: Workflow for MIC Determination.

Logical_Relationship Compound This compound Antimicrobial_Activity Potential Antimicrobial Activity Compound->Antimicrobial_Activity exhibits MIC_Test MIC Determination (Broth Microdilution) Antimicrobial_Activity->MIC_Test is quantified by Data_Analysis Data Analysis & Interpretation MIC_Test->Data_Analysis provides data for Efficacy Evaluation of Antimicrobial Efficacy Data_Analysis->Efficacy leads to

Caption: Logical Flow of Antimicrobial Evaluation.

References

Application Note: Recrystallization of 1-Acetyl-4-(4-tolyl)thiosemicarbazide for Enhanced Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Acetyl-4-(4-tolyl)thiosemicarbazide is a derivative of thiosemicarbazide that holds potential for investigation in various research and drug development applications. The synthesis of this compound, typically through the reaction of acetylhydrazine with 4-tolyl isothiocyanate, can result in the presence of unreacted starting materials and by-products. Therefore, a robust purification method is essential to obtain a high-purity crystalline product suitable for further analysis and application. Recrystallization is a widely employed and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound using ethanol as a solvent, along with illustrative data on purity and yield.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent at different temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in lower concentrations or having different solubility characteristics, tend to remain dissolved in the solvent. The purified crystals can then be isolated by filtration.

Data Presentation

The following table summarizes representative quantitative data for the recrystallization of this compound. These values are illustrative and may vary depending on the initial purity of the crude product and the precise experimental conditions.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Purity (by HPLC) ~90%>99%
Yield N/A85-95%
Appearance Off-white to pale yellow powderWhite crystalline solid
Melting Point 178-181 °C182-184 °C

Experimental Protocol

This protocol details the steps for the recrystallization of this compound from ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (optional, for prolonged heating)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of ethanol to the flask, just enough to cover the solid.

    • Gently heat the mixture while stirring. Add more ethanol portion-wise until the solid completely dissolves. Avoid adding excessive solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool down slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes to further decrease the solubility of the compound.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a watch glass or a suitable container.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum until a constant weight is achieved.

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Crude this compound B Add minimal hot ethanol A->B C Completely dissolved solution B->C D Hot filtration (optional) C->D Insoluble impurities present E Slow cooling to room temperature C->E No insoluble impurities D->E F Ice bath cooling E->F G Vacuum filtration F->G H Wash with cold ethanol G->H I Drying H->I J Pure this compound I->J

Caption: Experimental workflow for the recrystallization of this compound.

Application Note: Monitoring the Synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide using Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiosemicarbazides are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The synthesis of these molecules requires careful monitoring to ensure the reaction goes to completion and to minimize the formation of impurities. 1-Acetyl-4-(4-tolyl)thiosemicarbazide is synthesized via a condensation reaction between acetylhydrazine and 4-tolyl isothiocyanate.[4]

This application note provides a detailed protocol for monitoring the synthesis of this compound using Thin Layer Chromatography (TLC). TLC is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture, making it an ideal tool for tracking the progress of a chemical reaction by observing the consumption of starting materials and the formation of the product.[1][5][6]

Principle of the Method

The synthesis of this compound involves the nucleophilic addition of acetylhydrazine to the electrophilic carbon of 4-tolyl isothiocyanate.

Reaction Scheme: Acetylhydrazine + 4-tolyl isothiocyanate → this compound

TLC is used to monitor this reaction based on the principle of differential partitioning of the components between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). The stationary phase is polar, while the mobile phase is less polar. Components with higher polarity will have a stronger affinity for the stationary phase and will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[7][8] Conversely, less polar components will travel further, yielding a higher Rf value.[7] By comparing the spots of the reaction mixture over time with the spots of the starting materials, one can effectively monitor the reaction's progress.

Materials and Reagents
  • Acetylhydrazine

  • 4-tolyl isothiocyanate

  • Ethanol (Absolute)

  • Ethyl Acetate (ACS Grade)

  • Hexane (ACS Grade)

  • Silica Gel 60 F254 TLC plates

  • Glass capillaries for spotting

  • TLC developing chamber

  • UV lamp (254 nm)

  • Iodine chamber

  • Standard laboratory glassware

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of acetylhydrazine in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of 4-tolyl isothiocyanate dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain the temperature. The progress of the reaction should be monitored every 30 minutes using the TLC protocol described below.[5]

  • Upon completion of the reaction (indicated by the disappearance of the limiting starting material on the TLC plate), cool the mixture to room temperature.

  • The resulting precipitate (the product) is collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product, this compound, in a vacuum oven.

Protocol 2: TLC Monitoring of the Reaction
  • Preparation of TLC Plate and Samples:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Prepare three separate solutions for spotting:

      • SM1: A small amount of acetylhydrazine in ethanol.

      • SM2: A small amount of 4-tolyl isothiocyanate in ethanol.

      • RM: At t=0 and subsequent 30-minute intervals, withdraw a small aliquot of the reaction mixture using a glass capillary.

  • Spotting the TLC Plate:

    • On the baseline, apply small spots of the samples in the following order: SM1 (acetylhydrazine), SM2 (4-tolyl isothiocyanate), and RM (reaction mixture). It is good practice to also include a "co-spot" lane containing a mixture of both starting materials to aid in identification.

  • Developing the TLC Plate:

    • Prepare the mobile phase by mixing Ethyl Acetate and Hexane in a 3:7 (v/v) ratio.

    • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and let it saturate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top edge.[7]

    • Immediately mark the solvent front with a pencil.[7]

  • Visualization and Analysis:

    • Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.

    • Further visualization can be achieved by placing the plate in an iodine chamber.

    • Calculate the Retention Factor (Rf) for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The reaction is considered complete when the spot corresponding to the limiting reactant (e.g., acetylhydrazine) is no longer visible in the reaction mixture lane.

Results and Data Interpretation

The progress of the reaction is monitored by observing the changes in the TLC profile over time. The starting materials, acetylhydrazine and 4-tolyl isothiocyanate, will have distinct Rf values. As the reaction proceeds, a new spot corresponding to the product, this compound, will appear, and the intensity of the starting material spots will diminish. Due to the introduction of the acetyl and tolyl groups, the product is expected to be less polar than acetylhydrazine but may have a polarity different from 4-tolyl isothiocyanate.

Table 1: Illustrative TLC Data for the Reaction

CompoundRoleExpected Rf Value (3:7 Ethyl Acetate/Hexane)Observations
AcetylhydrazineStarting Material 1~ 0.20A relatively polar compound, travels a short distance.
4-tolyl isothiocyanateStarting Material 2~ 0.75A less polar compound, travels a significant distance.
This compoundProduct~ 0.50Appears as a new spot with intermediate polarity. Its intensity increases as the reaction progresses.

Note: Rf values are illustrative and can vary depending on the exact experimental conditions such as temperature, humidity, and plate quality.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and monitoring process.

Synthesis_TLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Product Isolation A Mix Acetylhydrazine and Ethanol B Add 4-tolyl isothiocyanate A->B Dropwise Addition C Reflux Reaction Mixture B->C Start Heating D Withdraw Aliquot (t = 30 min) C->D Every 30 mins E Perform TLC Analysis D->E F Is Reaction Complete? E->F F->C No, Continue Reflux G Cool to Room Temp F->G Yes H Filter Precipitate G->H I Wash with Cold Ethanol H->I J Dry Final Product I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis is typically achieved through the condensation reaction between acetylhydrazine and 4-tolyl isothiocyanate.[1] The reaction involves the nucleophilic addition of the amino group of acetylhydrazine to the electrophilic carbon atom of the isothiocyanate group.

Q2: I am experiencing a very low yield. What are the potential causes and how can I improve it?

Several factors can contribute to low yields in this synthesis. Here are some common causes and troubleshooting steps:

  • Purity of Reactants: Ensure that the acetylhydrazine and 4-tolyl isothiocyanate are of high purity. Impurities can interfere with the reaction.

  • Reaction Temperature: The reaction temperature can significantly influence the yield.[2] While some thiosemicarbazide syntheses are performed at room temperature, others require refluxing.[2][3] It is advisable to start at room temperature and monitor the reaction progress. If the reaction is slow, gradually increasing the temperature might be necessary.

  • Solvent Choice: The choice of solvent is crucial. Anhydrous alcohols like ethanol or methanol are commonly used.[1][3] The polarity of the solvent can affect the solubility of the reactants and the reaction rate.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Moisture: Isothiocyanates can react with water, which can reduce the amount of reactant available for the desired reaction. Ensure that the reaction is carried out under anhydrous conditions using dry solvents and glassware.

Q3: I have obtained a product with significant impurities. What are the likely side products and how can I minimize their formation?

Common impurities can arise from side reactions of the starting materials or the product itself.

  • Dimerization of Isothiocyanate: Isothiocyanates can dimerize, especially in the presence of certain catalysts or at elevated temperatures. Using a stoichiometric amount of acetylhydrazine and controlling the temperature can help minimize this.

  • Hydrolysis of Isothiocyanate: If moisture is present in the reaction, the isothiocyanate can hydrolyze to form an amine and release thiocarbonyl derivatives, which can lead to a complex mixture of byproducts.

  • Formation of Thiourea Derivatives: If the acetylhydrazine is impure and contains hydrazine, this could lead to the formation of different thiosemicarbazide derivatives.

To minimize impurities, ensure the use of pure reactants, maintain anhydrous conditions, and optimize the reaction temperature and time.

Q4: What is the best method for purifying the final product?

Recrystallization is a common and effective method for purifying thiosemicarbazide derivatives.[3] Ethanol or methanol are often suitable solvents for recrystallization. The crude product should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form crystals. The purified product can then be collected by filtration.

Q5: How can I confirm the identity and purity of the synthesized this compound?

Standard analytical techniques can be used for structural confirmation and purity assessment:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups such as N-H, C=O, and C=S stretching vibrations.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify the presence of any impurities.[1][2]

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.

Data Presentation

Table 1: Factors Influencing the Yield of this compound Synthesis

ParameterConditionExpected Impact on YieldTroubleshooting
Temperature Room TemperatureModerate to HighIf the reaction is slow, a slight increase in temperature might be beneficial.
RefluxPotentially higher, but may increase side productsMonitor for impurity formation at higher temperatures.
Solvent Anhydrous EthanolGenerally GoodEnsure the solvent is completely dry to prevent hydrolysis of the isothiocyanate.
Anhydrous MethanolGenerally GoodSimilar to ethanol, ensure anhydrous conditions.
Reaction Time 2-4 hoursVariesMonitor reaction progress by TLC to determine the optimal time for completion.
24 hoursPotentially higherExtended reaction times at room temperature can sometimes improve yields.[4]
Reactant Ratio 1:1 (Acetylhydrazine:4-tolyl isothiocyanate)OptimalUsing a slight excess of one reactant might be necessary if one is volatile or prone to side reactions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Acetylhydrazine

  • 4-Tolyl isothiocyanate

  • Anhydrous Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve acetylhydrazine (1 equivalent) in anhydrous ethanol.

  • To this solution, add 4-tolyl isothiocyanate (1 equivalent) dropwise while stirring at room temperature.

  • Monitor the reaction progress by TLC. The reaction mixture can be stirred at room temperature or gently refluxed for a few hours.[3]

  • Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration and washed with a small amount of cold ethanol.

  • The crude product is then purified by recrystallization from ethanol to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow Reactants Reactants: - Acetylhydrazine - 4-Tolyl Isothiocyanate Reaction Reaction: - Anhydrous Ethanol - Stirring (RT or Reflux) Reactants->Reaction Monitoring Monitoring: - Thin Layer Chromatography Reaction->Monitoring Isolation Isolation: - Cooling - Filtration Monitoring->Isolation Purification Purification: - Recrystallization (Ethanol) Isolation->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide Start Low Yield or Impurities Detected CheckPurity Check Purity of Reactants Start->CheckPurity Anhydrous Ensure Anhydrous Conditions CheckPurity->Anhydrous [Purity OK] Solution1 Use high-purity starting materials. CheckPurity->Solution1 [Impurities Found] OptimizeTemp Optimize Reaction Temperature Anhydrous->OptimizeTemp [Conditions Dry] Solution2 Use dry solvents and glassware. Anhydrous->Solution2 [Moisture Present] OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime [Temp Optimized] Solution3 Experiment with room temperature vs. reflux. OptimizeTemp->Solution3 [Yield Still Low] Purification Improve Purification Method OptimizeTime->Purification [Time Optimized] Solution4 Monitor reaction by TLC to determine completion. OptimizeTime->Solution4 [Reaction Incomplete] Solution5 Perform recrystallization carefully. Purification->Solution5

Caption: Troubleshooting decision tree for synthesis optimization.

References

1-Acetyl-4-(4-tolyl)thiosemicarbazide solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility of 1-Acetyl-4-(4-tolyl)thiosemicarbazide in common laboratory solvents. It includes a troubleshooting guide and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Solubility Profile of this compound

General Solubility of Thiosemicarbazide Derivatives:

Thiosemicarbazides are a class of compounds that exhibit a range of solubilities depending on their specific substituents. Generally, they are soluble in polar organic solvents. Some derivatives also show solubility in alcohols and water. For instance, thiosemicarbazide itself is soluble in water and alcohol.[1][2] Derivatives with aromatic groups, such as the tolyl group in this compound, may have reduced solubility in water compared to the parent compound.

Expected Solubility in Common Laboratory Solvents:

The following table summarizes the expected qualitative solubility of this compound based on the properties of similar compounds. It is strongly recommended to experimentally verify the solubility for your specific application.

SolventExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)SolublePolar aprotic solvent known to dissolve a wide range of organic compounds, including thiosemicarbazide derivatives.
AcetoneSolubleA polar aprotic solvent often used for dissolving N-acyl thiourea derivatives.[3]
EthanolSoluble to Sparingly SolublePolar protic solvent; solubility may be moderate.[2][4]
MethanolSoluble to Sparingly SolublePolar protic solvent; similar to ethanol, solubility is expected to be moderate. Heating may improve solubility.[2]
WaterSparingly Soluble to InsolubleThe presence of the aromatic tolyl group and the acetyl group likely reduces solubility in water.[1][4]
ChloroformSolubleSome aryl-substituted thiosemicarbazides have shown solubility in chloroform.[2]
HexaneInsolubleNon-polar solvent, unlikely to dissolve the polar thiosemicarbazide structure.

Experimental Protocol for Determining Solubility

This section provides a general protocol for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Selected laboratory solvent(s)

  • Vials or test tubes with caps

  • Magnetic stirrer and stir bars (or vortex mixer)

  • Analytical balance

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or orbital shaker is recommended.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid) using a pipette. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm).

  • Quantification of Solute:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at that temperature.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during solubility experiments.

Question: The compound is not dissolving in my chosen solvent, what should I do?

Answer:

  • Increase Agitation: Ensure the mixture is being vigorously stirred or shaken to maximize the interaction between the solute and the solvent.

  • Increase Temperature: Gently heating the mixture can increase the solubility of many compounds. However, be cautious as this can also lead to degradation of thermally sensitive compounds. Always check the compound's stability at elevated temperatures.

  • Try a Different Solvent: If the compound remains insoluble, it is likely that the solvent is not appropriate. Refer to the solubility table for suggestions on alternative solvents. For thiosemicarbazide derivatives, polar aprotic solvents like DMSO are often a good starting point.

Question: How do I know when the solution is truly saturated?

Answer: A solution is considered saturated when it has reached equilibrium, meaning no more solute can dissolve at that temperature. To confirm this:

  • Visual Cue: There should be an excess of undissolved solid material at the bottom of the vial even after prolonged agitation.

  • Time Course Study: Measure the concentration of the solute in the supernatant at different time points (e.g., 12, 24, 48 hours). When the concentration no longer increases over time, equilibrium has likely been reached.

Question: My solubility results are not consistent. What could be the cause?

Answer: Inconsistent results can arise from several factors:

  • Temperature Fluctuations: Solubility is temperature-dependent. Ensure all experiments are conducted at a constant and recorded temperature.

  • Incomplete Equilibration: If the mixture is not agitated for a sufficient amount of time, the solution may not be truly saturated, leading to lower and variable solubility values.

  • Solvent Evaporation: If the vials are not properly sealed, the solvent can evaporate, leading to an artificially high calculated solubility.

  • Pipetting Errors: Inaccurate pipetting of the supernatant or during dilution will lead to errors in the final calculated solubility.

  • Presence of Impurities: Impurities in the compound or the solvent can affect solubility.

Question: Can I use sonication to dissolve the compound?

Answer: Sonication can be used to aid in the initial dispersion of the solid in the solvent and to break up aggregates. However, prolonged sonication can generate heat, which may affect the solubility measurement. It is best used as a supplementary tool to vigorous stirring or shaking.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

G Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess 1-Acetyl-4- (4-tolyl)thiosemicarbazide B Add to known volume of solvent A->B C Seal vial and agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute filtered supernatant F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for experimental solubility determination.

References

Troubleshooting common side reactions in thiosemicarbazide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during thiosemicarbazide synthesis, addressing researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in thiosemicarbazide synthesis can stem from several factors, including incomplete reaction, degradation of the product, or competing side reactions.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient duration at the optimal temperature. For instance, when synthesizing from hydrazine and ammonium thiocyanate, refluxing for at least three hours is recommended.[1] Some protocols with different starting materials may require refluxing for up to 18 hours.[2]

  • pH Control: The pH of the reaction medium is crucial. For the synthesis using hydrazine sulfate and ammonium thiocyanate, adjusting the pH to around 4 with a sodium hydroxide solution can improve the dissolution of starting materials and the overall reaction efficiency.[2]

  • Atmosphere: Thiosemicarbazide can be susceptible to oxidation.[3] Conducting the reaction under an inert atmosphere, such as nitrogen, can prevent oxidative side reactions and improve yield.[1]

  • Reagent Purity: Ensure the purity of your starting materials, particularly the hydrazine source, as impurities can lead to unwanted side products.

Q2: I observe a yellow coloration and a foul odor (like rotten eggs) during my reaction. What is happening and is it a concern?

The yellow color and the smell of rotten eggs (hydrogen sulfide) are often indicative of decomposition side reactions.

Troubleshooting Steps:

  • Hydrogen Sulfide Evolution: The odor is due to the formation of hydrogen sulfide (H₂S) gas, which can occur during the refluxing step.[2] This indicates some degradation of the thiono group. It is crucial to perform the reaction in a well-ventilated fume hood.[2]

  • Formation of Elemental Sulfur: The yellow color may be due to the formation of colloidal sulfur, which can precipitate from the solution.[1] This is a common byproduct resulting from the oxidation of hydrogen sulfide or other sulfur-containing intermediates. It is recommended to filter the hot reaction mixture to remove this coagulated sulfur before crystallization of the product.[1]

Q3: My final product is impure, even after initial isolation. What are the likely impurities and how can I purify my thiosemicarbazide?

Common impurities include unreacted starting materials, sulfur, and various side products formed during the reaction. Effective purification is key to obtaining high-purity thiosemicarbazide.

Troubleshooting Steps:

  • Recrystallization: This is the most common and effective method for purifying crude thiosemicarbazide. A mixture of ethanol and water (e.g., 50% ethanol or a 1:1 mixture) is frequently reported to be an effective solvent system for recrystallization.[1][2]

  • Filtration of Hot Solution: As mentioned, filtering the reaction mixture while it is still hot can remove insoluble byproducts like elemental sulfur.[1]

  • Fractional Crystallization: In some procedures, multiple fractions of crystals are collected by repeatedly refluxing and cooling the filtrate.[1] This can help to separate the product from more soluble impurities.

Q4: I am seeing evidence of cyclized byproducts, such as 1,2,4-triazoles. How can I prevent their formation?

The intramolecular cyclization of thiosemicarbazide and its derivatives to form 1,2,4-triazole-5-thiones is a common reaction, particularly under basic conditions.

Troubleshooting Steps:

  • pH Control: Avoid strongly basic conditions if the desired product is the thiosemicarbazide itself. The cyclization is often promoted by bases like sodium hydroxide.

  • Temperature Management: While heat is required for the synthesis, excessive temperatures for prolonged periods might favor the cyclization pathway. Adhere to the recommended reaction temperature and time in the protocol.

Q5: My reaction seems to produce a significant amount of an insoluble white precipitate that is not my product. What could this be?

If you are using hydrazine sulfate and a thiocyanate salt, a common insoluble byproduct is an inorganic sulfate salt.

Troubleshooting Steps:

  • Identification: If using hydrazine sulfate and ammonium thiocyanate, the precipitate is likely ammonium sulfate.[2]

  • Removal: This can be removed by filtration. Adding an alcohol like methanol after the initial reaction in water can help to fully precipitate the inorganic salt before proceeding with heating the filtrate to form thiosemicarbazide.[2]

Data Presentation

Table 1: Comparison of Thiosemicarbazide Synthesis Protocols and Yields

Starting MaterialsSolvent(s)Reaction ConditionsReported YieldReference
Hydrazine hydrate, Ammonium thiocyanateWaterReflux, 3 hours, under nitrogen56.6%[1]
Hydrazine sulfate, Ammonium thiocyanateWater, MethanolpH 4, Reflux, 18 hoursNot specified[2]
Hydrazinium sulfate, Barium thiocyanateWaterDigestion on steam bath, then boiling at 110°C40-50%[1]
Hydrazine monohydrochloride, Sodium thiocyanateWaterReflux, 2 hours29.4%[4]

Experimental Protocols

Protocol 1: Synthesis from Hydrazine Hydrate and Ammonium Thiocyanate[1]

  • Dissolve 200 g of ammonium thiocyanate in a solution containing 59 ml of 85% hydrazine hydrate and 25 ml of water.

  • Reflux the mixture for three hours under a nitrogen atmosphere.

  • Allow the solution to cool slightly and filter while hot to remove any coagulated sulfur.

  • Let the filtrate stand overnight to crystallize.

  • Filter the crystals and recrystallize from a 1:1 water-ethanol mixture.

  • The expected yield of thiosemicarbazide is approximately 46 g (56.6%).

Protocol 2: Synthesis from Hydrazine Sulfate and Ammonium Thiocyanate[2]

  • Add 36.7 g of hydrazine sulfate to 30 ml of water in a 250 ml flask.

  • Adjust the pH of the solution to 4 with a sodium hydroxide solution.

  • Add 30 g of ammonium thiocyanate and warm the mixture in a water bath with swirling until dissolved, then continue for another 10 minutes.

  • Add 60 ml of methanol and stir for 30 minutes to precipitate ammonium sulfate.

  • Filter the solution and wash the ammonium sulfate precipitate with methanol.

  • Transfer the combined filtrate to a 500 ml round-bottomed flask.

  • Add 1 ml of acetone and reflux for 18 hours. Add another 1 ml of acetone after 9 hours. (Note: This reaction should be conducted in a fume hood due to the production of hydrogen sulfide).

  • Filter the hot solution to remove any crystalline material.

  • Cool the filtrate overnight to allow the thiosemicarbazide to crystallize.

  • Filter the crystals and wash with methanol.

Mandatory Visualization

TroubleshootingThiosemicarbazideSynthesis cluster_synthesis Thiosemicarbazide Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis reaction Reaction Monitoring start->reaction workup Isolation & Purification reaction->workup low_yield Low Yield? reaction->low_yield Check Yield side_reactions Side Reactions Observed? reaction->side_reactions Observe Reaction product Final Product workup->product impurity Impure Product? workup->impurity Analyze Purity optimize_conditions Optimize Reaction: - Time & Temp - pH Control - Inert Atmosphere low_yield->optimize_conditions Yes identify_byproducts Identify Byproducts: - Yellow color/foul odor (Sulfur/H2S) - Insoluble precipitate (Inorganic salts) - Cyclized products (Triazoles) side_reactions->identify_byproducts Yes purification_method Refine Purification: - Recrystallization (Ethanol/Water) - Hot Filtration - Fractional Crystallization impurity->purification_method Yes optimize_conditions->reaction Re-run identify_byproducts->optimize_conditions Adjust Conditions purification_method->workup Re-purify

Caption: Troubleshooting workflow for common issues in thiosemicarbazide synthesis.

References

Optimizing reaction conditions for condensation of acetylhydrazine and 4-tolyl isothiocyanate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the condensation reaction of acetylhydrazine and 4-tolyl isothiocyanate to synthesize 1-acetyl-4-(4-tolyl)thiosemicarbazide. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Question: Why is the yield of my product, this compound, consistently low?

Answer:

Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Refluxing for 2-4 hours is a common starting point. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Sub-optimal Solvent: The choice of solvent can significantly impact reaction efficiency.

    • Solution: While ethanol and methanol are commonly used, ensure they are anhydrous. The presence of water can lead to side reactions of the isothiocyanate.

  • Reagent Purity: The purity of acetylhydrazine and 4-tolyl isothiocyanate is crucial.

    • Solution: Use freshly purified reagents. Acetylhydrazine can degrade over time, and impurities in the isothiocyanate can lead to unwanted byproducts.

  • Product Loss During Work-up: The product might be partially soluble in the solvent used for washing or recrystallization.

    • Solution: When filtering the product, wash the precipitate with a minimal amount of cold solvent to reduce solubility losses.

Question: My product has a low melting point and appears impure. How can I purify it effectively?

Answer:

Impurities can arise from side reactions or unreacted starting materials.

  • Recrystallization: This is the most common method for purifying solid organic compounds.

    • Solution: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol.[1] Dissolve the product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Unreacted Starting Materials: If the reaction did not go to completion, unreacted acetylhydrazine or 4-tolyl isothiocyanate may be present.

    • Solution: Optimize the stoichiometry of your reactants. A slight excess of one reagent (typically the less expensive one) can help drive the reaction to completion.

Question: The reaction mixture turned a dark color, and I isolated a sticky, oily product instead of a crystalline solid. What went wrong?

Answer:

The formation of a dark oil or tar often indicates decomposition or the presence of significant impurities.

  • High Reaction Temperature: Excessive heat can cause the decomposition of reactants or the product.

    • Solution: Carefully control the reaction temperature. If refluxing, ensure a gentle reflux and avoid overheating.

  • Side Reactions: Isothiocyanates can undergo various side reactions, especially in the presence of impurities or moisture.

    • Solution: Ensure your glassware is dry and you are using anhydrous solvents. The presence of water can lead to the formation of ureas or other byproducts.

Question: No precipitate forms even after cooling the reaction mixture. How can I isolate my product?

Answer:

If the product does not precipitate, it may be too soluble in the reaction solvent or the concentration might be too low.

  • Inducing Crystallization:

    • Solution 1: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.

    • Solution 2: Add a seed crystal of the pure product to the solution, if available.

  • Solvent Removal:

    • Solution: If crystallization cannot be induced, carefully remove the solvent under reduced pressure. The resulting solid can then be purified by recrystallization.

  • Solvent Polarity:

    • Solution: If the product is highly soluble, you can try adding a non-polar co-solvent (an "anti-solvent") dropwise to the cooled solution to decrease the product's solubility and induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the condensation of acetylhydrazine and 4-tolyl isothiocyanate?

A1: The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the acetylhydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is followed by a proton transfer to yield the final this compound product.

Q2: What is a typical experimental protocol for this reaction?

A2: A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q3: Are there any specific safety precautions I should take when working with 4-tolyl isothiocyanate?

A3: Yes, 4-tolyl isothiocyanate is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: Can I use a catalyst to speed up the reaction?

A4: While the reaction often proceeds without a catalyst, a few drops of a weak acid like glacial acetic acid can be used to catalyze the condensation.[2]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for Thiosemicarbazide Synthesis

Hydrazide ComponentIsothiocyanate ComponentSolventTemperatureReaction Time (h)Yield (%)Reference
Acetylhydrazine4-Tolyl IsothiocyanateEthanolReflux3-4Not specifiedGeneral Procedure
Carboxylic acid hydrazideAryl isothiocyanateMethanolReflux0.5-1Good[3]
4-tert-Butylbenzoic hydrazide4-(trifluoromethyl)phenyl isothiocyanateEthanolReflux0.67Not specified[4]
5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazideAromatic isothiocyanateMethanolReflux3-479[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on common practices for thiosemicarbazide synthesis.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylhydrazine (1 equivalent) in anhydrous ethanol.

  • Addition of Isothiocyanate: To the stirred solution, add 4-tolyl isothiocyanate (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate as a white solid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Drying and Purification: Dry the collected solid. If necessary, the product can be further purified by recrystallization from ethanol.

Visualizations

ReactionMechanism acetylhydrazine Acetylhydrazine intermediate Intermediate acetylhydrazine->intermediate Nucleophilic Attack tolyl_isothiocyanate 4-Tolyl isothiocyanate tolyl_isothiocyanate->intermediate product This compound intermediate->product Proton Transfer

Caption: Reaction mechanism for the synthesis of this compound.

ExperimentalWorkflow A 1. Dissolve Acetylhydrazine in Ethanol B 2. Add 4-Tolyl Isothiocyanate A->B C 3. Reflux for 2-4 hours B->C D 4. Cool to Room Temperature C->D E 5. Filter Precipitate D->E F 6. Wash with Cold Ethanol E->F G 7. Dry the Product F->G H 8. Recrystallize (if needed) G->H

Caption: A general experimental workflow for the synthesis.

TroubleshootingGuide start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product no_precipitate No Precipitate start->no_precipitate increase_time_temp Increase reaction time/temp low_yield->increase_time_temp check_reagents Check reagent purity low_yield->check_reagents optimize_workup Optimize work-up low_yield->optimize_workup impure_product->check_reagents recrystallize Recrystallize from Ethanol impure_product->recrystallize induce_crystallization Induce crystallization no_precipitate->induce_crystallization remove_solvent Remove solvent no_precipitate->remove_solvent

Caption: A decision tree for troubleshooting common experimental issues.

References

Stability and proper storage conditions for 1-Acetyl-4-(4-tolyl)thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 1-Acetyl-4-(4-tolyl)thiosemicarbazide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

While specific stability studies for this compound are not extensively documented in publicly available literature, general guidelines for thiosemicarbazide derivatives should be followed to ensure its integrity. It is recommended to store the compound in a dry, cool, and well-ventilated place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[2][3]

Q2: Is this compound sensitive to light, air, or temperature?

Yes, thiosemicarbazide derivatives can be sensitive to environmental factors. To minimize degradation, it is crucial to protect the compound from direct sunlight, air, and moisture.[2][3] Storing the compound under an inert gas, such as argon or nitrogen, can also be beneficial, especially for long-term storage.[3] It should be kept away from heat and sources of ignition.[1]

Q3: What are the signs of degradation of this compound?

Visual signs of degradation may include a change in color or texture of the solid compound. If the compound is in solution, precipitation or a change in color could indicate degradation. For definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check the purity of the compound against a reference standard.

Q4: What materials are incompatible with this compound?

The compound should not be stored with or near strong oxidizing agents, strong acids, or strong bases.[1] Contact with these substances can lead to chemical reactions that degrade the compound.

Q5: How should I handle this compound to ensure its stability during experiments?

When handling the compound, it is important to work in a well-ventilated area and avoid creating dust.[3] Use appropriate personal protective equipment, including gloves and safety glasses.[1] For preparing solutions, use high-purity solvents and prepare them fresh whenever possible. If solutions are to be stored, they should be kept in tightly sealed containers, protected from light, and stored at a low temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Verify the storage conditions of your compound against the recommended guidelines. 2. Check the purity of the compound using an appropriate analytical method (e.g., HPLC, TLC, NMR). 3. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments.
Change in physical appearance (color, clumping) Exposure to light, moisture, or air.1. Discard the compromised batch of the compound. 2. Review your storage protocol to ensure containers are airtight and protected from light. 3. Consider storing the compound in a desiccator.
Low yield or unexpected byproducts in a reaction Impure or degraded starting material.1. Confirm the purity of this compound before use. 2. Ensure all reactants and solvents are pure and dry.

Storage Condition Summary

Parameter Recommended Condition Reference
Temperature Cool place[1][2][3]
Humidity Dry, protect from moisture[1][2]
Light Protect from direct sunlight, light sensitive[2][3]
Atmosphere Well-ventilated area, store under inert gas for long-term storage[1][2][3]
Container Tightly closed container[1][2][3]

Experimental Workflow: Investigating Compound Stability

G cluster_0 A Suspicion of Compound Degradation (e.g., inconsistent results) B Visual Inspection (color, texture) A->B C Analytical Purity Check (e.g., HPLC, TLC, NMR) B->C D Is the compound pure? C->D E Proceed with Experiment D->E Yes F Review Storage & Handling Procedures D->F No G Source a New Batch of Compound F->G H Implement Corrective Actions (e.g., desiccator, inert gas) F->H

Caption: Troubleshooting workflow for suspected compound degradation.

References

Technical Support Center: Interpreting Complex NMR Spectra of N-Substituted Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of N-substituted thiosemicarbazides.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum show more signals than expected for my N-substituted thiosemicarbazide?

A1: The complexity in the ¹H NMR spectra of N-substituted thiosemicarbazides often arises from the presence of rotational isomers (rotamers) and tautomers in solution. Restricted rotation around the C-N bonds can lead to distinct signals for protons that would otherwise be chemically equivalent. Additionally, these compounds can exist in equilibrium between thione and thiol tautomeric forms, each giving rise to a unique set of NMR signals.[1][2][3]

Q2: I am observing very broad peaks for the N-H protons. What could be the cause?

A2: Broadening of N-H signals is a common phenomenon in the NMR spectra of thiosemicarbazides. This can be attributed to several factors, including:

  • Quadrupolar Relaxation: The ¹⁴N nucleus has a quadrupole moment, which can lead to efficient relaxation and broadening of adjacent proton signals.

  • Chemical Exchange: Protons on nitrogen atoms can undergo chemical exchange with residual water in the NMR solvent or with other labile protons in the molecule. This exchange process, if occurring at an intermediate rate on the NMR timescale, will cause signal broadening.[4]

  • Intermolecular Hydrogen Bonding: The formation of intermolecular hydrogen bonds can also contribute to the broadening of N-H signals.[5]

Q3: How can I confirm the assignment of an N-H proton signal?

A3: A simple and effective method to confirm the assignment of an N-H proton is through a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. The labile N-H protons will exchange with deuterium, causing their corresponding signals to disappear or significantly decrease in intensity in the new spectrum.[4]

Q4: What are the typical chemical shift ranges for the key protons and carbons in N-substituted thiosemicarbazides?

A4: The chemical shifts can vary depending on the substitution pattern and the solvent used. However, some general ranges are provided in the tables below.

Troubleshooting Guide

Issue 1: Overlapping signals in the aromatic or aliphatic regions.

  • Solution 1: Change the NMR Solvent. The chemical shifts of protons can be significantly influenced by the solvent. Switching from a common solvent like CDCl₃ to a more aromatic solvent like benzene-d₆ or a more polar one like DMSO-d₆ can often resolve overlapping signals.[4][6]

  • Solution 2: 2D NMR Spectroscopy. If changing the solvent is not sufficient, consider performing two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will help identify coupled proton systems, while HSQC will correlate protons to their directly attached carbons, aiding in the assignment of crowded regions.

Issue 2: The presence of unexpected sharp singlets.

  • Solution: These signals may correspond to common laboratory solvents (e.g., acetone, ethyl acetate) that have been retained in your sample even after drying under high vacuum.[4] Cross-reference the chemical shifts of these singlets with tables of common NMR solvent impurities. To remove tenacious solvent residues, co-evaporation with a more volatile solvent like dichloromethane can be effective.[4]

Issue 3: My spectrum looks different from a previously recorded spectrum of the same compound.

  • Solution: Minor differences in sample concentration can sometimes lead to changes in chemical shifts due to varying degrees of intermolecular interactions.[4] Ensure that the concentration and solvent are consistent between measurements for better comparability. Temperature variations can also affect the spectra, especially if conformational isomers are present.

Data Presentation: Characteristic NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in N-substituted thiosemicarbazides and their thiosemicarbazone derivatives. Note that these are approximate ranges and can be influenced by substituents and solvent choice.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm)

Proton TypeChemical Shift Range (ppm)Notes
N(4)-H₂4.22 - 4.73Can be a broad singlet.[7][8]
N(2)-H9.0 - 11.78Often a singlet, can be broad.[8][9]
N(1)-H5.12 - 5.89Can be a singlet.[7][10]
C=S group's N-H9.65 - 10.62Singlet or doublet depending on coupling.[7][10]
Aromatic Protons6.5 - 8.85Dependent on the aromatic ring system and substituents.[7][11]
CH=N (Azomethine)7.80 - 8.29Observed in thiosemicarbazones.[8][12]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm)

Carbon TypeChemical Shift Range (ppm)Notes
C=S (Thione)165.1 - 184.2A key indicator for the thione tautomer.[13]
C=O (Amide)162.0 - 187.7Present in acylthiosemicarbazides.[7][13]
C=N (Imine)125.29 - 147.73Observed in thiosemicarbazones.[14]
Aromatic Carbons110 - 150Dependent on the aromatic system and substituents.

Experimental Protocols

General Protocol for NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified N-substituted thiosemicarbazide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and peak shape.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

    • If necessary, acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • For more complex spectra, consider performing 2D NMR experiments such as COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) to aid in structure elucidation.

Visualizations

Tautomerism cluster_thione ¹³C NMR: ~165-184 ppm cluster_thiol ¹³C NMR: Shifted Thione Thione Form (>C=S) Thiol Thiol Form (-SH) Thione->Thiol Tautomerization

Caption: Thione-thiol tautomerism in thiosemicarbazides.

Isomerism cluster_syn Distinct N-H shifts cluster_anti Distinct N-H shifts Syn Syn (Z) Isomer Anti Anti (E) Isomer Syn->Anti Isomerization

Caption: Syn/Anti isomerism around the C=N bond in thiosemicarbazones.

NMR_Workflow A Sample Preparation B ¹H NMR Acquisition A->B C Spectrum Complex? B->C E D₂O Exchange B->E Identify N-H F Change Solvent B->F Overlapping Peaks D ¹³C & 2D NMR C->D Yes G Structure Elucidation C->G No D->G E->B F->B

Caption: General workflow for NMR analysis of N-substituted thiosemicarbazides.

References

Technical Support Center: Overcoming Poor Solubility of Thiosemicarbazide Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of thiosemicarbazide compounds during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many thiosemicarbazide compounds exhibit poor solubility in aqueous buffers used for biological assays?

A1: Thiosemicarbazide compounds often possess structural features that contribute to low aqueous solubility, such as aromatic rings and a lack of ionizable groups. These characteristics can lead to challenges in achieving the desired concentrations for in vitro and in vivo studies, potentially affecting the accuracy and reproducibility of experimental results.[1][2]

Q2: What are the common consequences of poor compound solubility in biological assays?

A2: Poor solubility can lead to several issues, including:

  • Underestimation of the compound's biological activity.

  • Reduced hit rates in high-throughput screening (HTS).

  • Inaccurate structure-activity relationship (SAR) data.

  • Variability and poor reproducibility of experimental data.[1][2]

  • Discrepancies between results from enzyme-based and cell-based assays.[1]

Q3: What are the primary strategies to improve the solubility of thiosemicarbazide compounds for biological assays?

A3: The main approaches include:

  • Use of Co-solvents: Employing a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to dissolve the compound before further dilution in aqueous buffer.[1][2][3]

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its solubility. This is particularly effective for compounds with ionizable functional groups.[4]

  • Use of Cyclodextrins: Encapsulating the poorly soluble compound within cyclodextrin molecules to form inclusion complexes with enhanced aqueous solubility.[5][6][7]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution in aqueous buffer.

Cause: The concentration of the organic co-solvent (e.g., DMSO) may be too low in the final assay medium to maintain the compound's solubility.

Solution:

  • Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the co-solvent for your specific assay that does not affect the biological system. Keep the final co-solvent concentration consistent across all experiments.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the compound stock in the aqueous buffer. This gradual decrease in co-solvent concentration can sometimes prevent precipitation.

  • Consider Alternative Solvents: If DMSO is problematic, other co-solvents like ethanol, glycerol, or polyethylene glycols (PEGs) can be explored, ensuring they are compatible with the assay.[3][8][9]

Issue 2: Inconsistent results and high variability between experimental replicates.

Cause: This can be due to micro-precipitation of the compound, leading to inconsistent effective concentrations in the assay wells.

Solution:

  • Sonication: After diluting the compound into the final assay buffer, briefly sonicate the solution to help dissolve any small precipitates and ensure a homogenous solution.[1]

  • Pre-incubation and Visual Inspection: After preparing the final compound dilutions, allow them to stand for a short period and visually inspect for any signs of precipitation before adding to the assay.

  • Solubility Assessment: Conduct a preliminary solubility test for your compound in the specific assay buffer to determine its maximum soluble concentration.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines the steps for using a co-solvent to dissolve a poorly soluble thiosemicarbazide compound for a typical cell-based assay.

Materials:

  • Thiosemicarbazide compound

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Aqueous assay buffer (e.g., PBS, cell culture medium), sterile

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of the thiosemicarbazide compound.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Prepare Intermediate Dilutions:

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

  • Prepare Final Working Solutions:

    • Further dilute the intermediate DMSO stocks into the aqueous assay buffer to achieve the final desired concentrations.

    • Crucially, ensure the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically ≤ 0.5%).

  • Mixing and Application:

    • Mix the final working solutions thoroughly by gentle vortexing or pipetting.

    • Visually inspect for any precipitation.

    • Add the final working solutions to the assay plate.

Workflow for Co-solvent Method

A Weigh Compound B Dissolve in 100% DMSO (High Concentration Stock) A->B C Serial Dilutions in 100% DMSO (Intermediate Stocks) B->C D Dilute in Aqueous Buffer (Final Working Solution) C->D E Add to Assay D->E A Prepare Cyclodextrin in Aqueous Buffer B Add Thiosemicarbazide Compound A->B C Vortex and Sonicate (Complex Formation) B->C D Equilibrate (e.g., Overnight Shaking) C->D E Clarify and Use (Centrifuge/Filter) D->E cluster_cell Cancer Cell cluster_mito Mitochondrion TSC Thiosemicarbazone Metal Complex ROS ↑ ROS Production TSC->ROS induces MMP ↓ Mitochondrial Membrane Potential TSC->MMP induces ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Minimizing impurities in the synthesis of thiosemicarbazide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of thiosemicarbazide derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of thiosemicarbazide derivatives, offering potential causes and solutions.

Issue 1: Low Product Yield

Probable Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] Consider extending the reflux time if the reaction has not gone to completion. For instance, some syntheses require refluxing for several hours (e.g., 2-3 hours[1], 12 hours[2], or even 24 hours[3][4]).
Suboptimal Reaction Temperature Optimize the reaction temperature. While many syntheses are carried out at room temperature[3], others require heating under reflux.[1][2][4] The optimal temperature can be reactant-dependent.
Poor Quality of Reagents Use pure, dry reagents. Impurities in starting materials can lead to side reactions and reduce the yield of the desired product.
Product Loss During Work-up After the reaction, pouring the mixture into crushed ice or ice-cold water can help precipitate the product effectively.[2][4] Ensure complete precipitation before filtration.
Inefficient Purification Recrystallization is a common method for purifying thiosemicarbazide derivatives.[2] Choose an appropriate solvent (e.g., ethanol,[2] methanol[1]) to maximize the recovery of the pure product.

Issue 2: Product Discoloration (e.g., Yellowing)

Probable Cause Recommended Solution
Presence of Impurities Unreacted starting materials or side products can cause discoloration. The color of the product can be an indicator of purity, with pure compounds often described as white or pale yellow solids.[3][5]
Oxidation The product may be susceptible to air oxidation. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Decomposition Thiosemicarbazide derivatives can be sensitive to heat. Avoid excessive heating during reflux and drying. Determine the melting point of the product and compare it to literature values to check for purity and decomposition.[5]
Residual Catalyst If a catalyst (e.g., glacial acetic acid[1]) is used, ensure its complete removal during the work-up and purification steps. Washing the filtered product with a suitable solvent can help remove residual catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for synthesizing thiosemicarbazone derivatives?

A1: The most common method involves the condensation reaction of a thiosemicarbazide with an appropriate aldehyde or ketone.[3][6][7] The reaction is typically carried out in a solvent like methanol or ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid).[1][3] The resulting thiosemicarbazone derivative often precipitates from the solution and can be purified by recrystallization.[2][3]

Q2: How can I confirm the structure of my synthesized thiosemicarbazide derivative?

A2: The structure of the synthesized compounds can be confirmed using various spectroscopic techniques, including:

  • FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=S, and C=N.[2][3][5]

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbon atoms in the molecule.[2][3][5]

  • Mass Spectrometry: To determine the molecular weight of the compound.[3] Elemental analysis can also be performed to confirm the elemental composition of the product.[3]

Q3: My product is difficult to purify. What are some alternative purification methods to recrystallization?

A3: If recrystallization is not effective, you can consider column chromatography. The choice of the stationary phase (e.g., silica gel) and the eluent system will depend on the polarity of your compound and the impurities.

Q4: Are there any safety precautions I should take when working with thiosemicarbazide and its derivatives?

A4: Yes, thiosemicarbazide and its derivatives can be toxic. It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

General Protocol for the Synthesis of Thiosemicarbazone Derivatives

This protocol is a general guideline for the condensation reaction between a thiosemicarbazide and an aldehyde.

Materials:

  • Substituted thiosemicarbazide (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • Methanol (30 mL)

  • Glacial acetic acid (catalytic amount, e.g., 1 drop) (optional)

Procedure:

  • Dissolve the substituted thiosemicarbazide (1.0 mmol) in methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • To this solution, add a solution of the corresponding benzaldehyde derivative (1.0 mmol) in methanol.[3]

  • If required, add a catalytic amount of glacial acetic acid to the reaction mixture.[1]

  • Stir the mixture at room temperature or reflux for the required amount of time (can range from a few hours to 24 hours).[1][3] Monitor the reaction progress by TLC.

  • After completion of the reaction, the precipitate is typically formed. If not, the product can often be precipitated by pouring the reaction mixture into ice-cold water.[2]

  • Filter the solid product using a Buchner funnel and wash it with a small amount of cold methanol or water.[1][3]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.[1][2]

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using FT-IR, NMR, and mass spectrometry.[3]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Thiosemicarbazide Derivatives.

Data from a study on the optimization of reaction conditions for the synthesis of certain thiosemicarbazide derivatives.

Experiment No.Temperature (°C)Time (hours)Molar Ratio (Hydrazide:Isothiocyanate)Yield (%)
16021:175
28021:182
36041:178
48041:185
56021:1.280
68021:1.288
76041:1.283
88041:1.292

This table is a representative example based on the concept of reaction optimization found in the literature and does not represent data for a specific, single reaction from the search results.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest mTORC1->CellCycleArrest Inhibits TumorSurvival Tumor Survival mTORC1->TumorSurvival Promotes TSC_derivative Thiosemicarbazide Derivative TSC_derivative->PI3K Inhibits TSC_derivative->AKT Inhibits TSC_derivative->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thiosemicarbazide derivatives.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1. Mix Thiosemicarbazide & Aldehyde/Ketone Reaction 2. Reflux/Stir (with optional catalyst) Reactants->Reaction Precipitation 3. Induce Precipitation (e.g., add ice water) Reaction->Precipitation Filtration 4. Filter Crude Product Precipitation->Filtration Washing 5. Wash with Solvent Filtration->Washing Recrystallization 6. Recrystallize Washing->Recrystallization Drying 7. Dry Final Product Recrystallization->Drying Spectroscopy 8. Spectroscopic Analysis (FT-IR, NMR, MS) Drying->Spectroscopy Elemental_Analysis 9. Elemental Analysis Spectroscopy->Elemental_Analysis

References

Scaling up the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide for further studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality reagents: Acetylhydrazine or 4-tolyl isothiocyanate may be degraded or impure. 3. Moisture in the reaction: Water can react with the isothiocyanate, reducing the yield. 4. Incorrect stoichiometry: An improper molar ratio of reactants can lead to unreacted starting material.1. Extend reaction time: Continue refluxing for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Verify reagent quality: Use freshly opened or properly stored reagents. The purity of the starting materials can be checked by melting point or spectroscopic methods. 3. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use an anhydrous solvent. 4. Check calculations: Double-check the molar calculations for both reactants to ensure a 1:1 molar ratio.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Insufficient cooling: The solution may not be cooled to a low enough temperature for crystallization to occur. 3. Inappropriate solvent for recrystallization: The chosen solvent may not be suitable for inducing crystallization of the product.1. Purify the crude product: Attempt to purify the oil by column chromatography before recrystallization. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available. Cool the solution in an ice bath or refrigerator for an extended period. 3. Solvent screening: If using ethanol for recrystallization is unsuccessful, try a solvent mixture such as ethanol/water or methanol.
Product is Discolored (e.g., yellow or brown) 1. Formation of byproducts: Side reactions may be occurring at high temperatures. 2. Degradation of starting materials or product: Prolonged heating can lead to decomposition.1. Use activated charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it out before cooling. 2. Optimize reaction temperature and time: Avoid excessive heating and monitor the reaction to stop it once complete.
Broad Melting Point Range 1. Impure product: The presence of impurities will lower and broaden the melting point range.1. Recrystallize the product again: Perform a second recrystallization to improve purity. Ensure the crystals are thoroughly dried before measuring the melting point.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis is a nucleophilic addition reaction. The terminal nitrogen atom of acetylhydrazine acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 4-tolyl isothiocyanate. This reaction is typically carried out by heating the reactants in a suitable solvent.[1]

Q2: What is the recommended solvent for this reaction?

A2: Anhydrous ethanol or methanol are the most commonly used solvents for this type of synthesis.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and n-hexane. The disappearance of the starting materials (acetylhydrazine and 4-tolyl isothiocyanate) and the appearance of a new spot for the product will indicate the reaction's progress.

Q4: What are the expected spectroscopic characteristics of the final product?

A4: The structure of this compound can be confirmed using techniques like FT-IR and NMR spectroscopy. In the ¹H NMR spectrum, you would expect to see signals for the acetyl protons, the tolyl protons (including the methyl group), and the N-H protons. In the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon, the thiocarbonyl carbon (C=S), and the aromatic carbons would be observed.[1]

Q5: What are the key considerations when scaling up this synthesis?

A5: When scaling up, it is important to consider:

  • Heat Transfer: Ensure efficient and uniform heating of the larger reaction volume to maintain a steady reflux.

  • Mixing: Use appropriate mechanical stirring to ensure the reactants are well-mixed, especially in larger flasks.

  • Crystallization: Crystallization on a larger scale may require slower cooling or seeding to obtain well-formed crystals and ensure high purity.

  • Safety: Be mindful of the increased volume of flammable solvents and handle the reagents with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the synthesis of similar thiosemicarbazide derivatives.[1][2]

Materials:

  • Acetylhydrazine

  • 4-Tolyl isothiocyanate

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylhydrazine (1.0 eq) in anhydrous ethanol.

  • To this solution, add 4-tolyl isothiocyanate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain it for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Air-dry the product.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Methanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimum amount of ethanol (or methanol) to dissolve the solid when heated.

  • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • For complete crystallization, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Quantitative Data

The following table summarizes expected quantitative data based on the synthesis of analogous thiosemicarbazide derivatives.

Parameter Expected Value
Yield 70-90%
Appearance White to off-white crystalline solid
Melting Point Varies depending on purity, but a sharp melting point is indicative of a pure compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants Acetylhydrazine + 4-Tolyl Isothiocyanate dissolve Dissolve in Anhydrous Ethanol reactants->dissolve reflux Reflux for 2-4 hours dissolve->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Crude Product cool->precipitate filter_wash Vacuum Filtration & Wash with Cold Ethanol precipitate->filter_wash recrystallize Recrystallize from Ethanol or Methanol filter_wash->recrystallize dry Dry Purified Product recrystallize->dry final_product final_product dry->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Yes further_investigation Further Investigation Needed start->further_investigation No check_conditions Verify Anhydrous Conditions & Extend Reaction Time check_reagents->check_conditions issue_resolved Issue Resolved check_conditions->issue_resolved

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Analysis of Acetylated vs. Non-Acetylated Thiosemicarbazide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of acetylated and non-acetylated thiosemicarbazide derivatives, supported by experimental data. This analysis delves into their synthesis, biological activity, and mechanisms of action to inform future research and development.

Thiosemicarbazides are a versatile class of compounds known for their wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, and antiviral properties.[1][2] A key area of investigation in the medicinal chemistry of these compounds is the impact of structural modifications on their therapeutic potential. One such modification is the acetylation of the N1 position of the thiosemicarbazide scaffold. This guide presents a comparative overview of N-acetylated (specifically, 1-(phenoxyacetyl)-4-substituted) thiosemicarbazides and their non-acetylated counterparts, focusing on their anticancer activities.

Data Presentation: A Comparative Look at Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative acetylated and non-acetylated thiosemicarbazide derivatives against various cancer cell lines. The data has been compiled from different studies; therefore, a direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity of Acetylated Thiosemicarbazide Derivatives

CompoundCell LineIC50 (µM)Reference
1-(4-Fluorophenoxyacetyl)-4-(4-fluorophenyl)thiosemicarbazide (AB2)LNCaP (Prostate)108.14[3][4]
G-361 (Melanoma)222.74[3]
1-(4-Fluorophenoxyacetyl)-4-phenylthiosemicarbazide (AB1)LNCaP (Prostate)252.14[3]
G-361 (Melanoma)369.37[3]
1-(4-Fluorophenoxyacetyl)-4-(4-iodophenyl)thiosemicarbazide (AB6)LNCaP (Prostate)98.62[3]

Table 2: Anticancer Activity of Non-Acetylated Thiosemicarbazide & Thiosemicarbazone Derivatives

CompoundCell LineIC50 (µg/mL)Reference
4-Phenylthiosemicarbazone of 1-(naphthalen-2-yl)ethan-1-oneOVCAR-4 (Ovarian)1.569 ± 0.06 µM[5]
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)MCF-7 (Breast)2.743[6]
B16-F0 (Melanoma)2.82[7]
EAC (Ehrlich Ascites Carcinoma)14.25[7]
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)MCF-7 (Breast)7.102 ± 0.010[7]
B16-F0 (Melanoma)7.129 ± 0.012[7]
EAC (Ehrlich Ascites Carcinoma)3.832 ± 0.014[7]
4-Chlorobenzoyl carbamothioylmethanehydrazonate (5a)B16F10 (Melanoma)0.7[8]
4-Bromobenzoyl carbamothioylmethanehydrazonate (5e)B16F10 (Melanoma)0.9[8]

Experimental Protocols

Detailed methodologies for the synthesis of these compounds and the evaluation of their biological activity are crucial for reproducibility and further investigation.

Synthesis of 1-(4-Fluorophenoxyacetyl)-4-substituted-thiosemicarbazides (Acetylated Derivatives)

This protocol is adapted from the synthesis of 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives.[3]

  • Synthesis of Ethyl 2-(4-fluorophenoxy)acetate: A mixture of 4-fluorophenol (0.1 mol), anhydrous potassium carbonate (0.1 mol), and a catalytic amount of potassium iodide in dry acetone (150 mL) is refluxed for 30 minutes. Ethyl chloroacetate (0.1 mol) is then added dropwise, and the mixture is refluxed for 12 hours. After cooling, the solvent is evaporated, and the residue is treated with crushed ice. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

  • Synthesis of 2-(4-fluorophenoxy)acetohydrazide: A mixture of ethyl 2-(4-fluorophenoxy)acetate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is refluxed for 8 hours. The excess solvent is removed under reduced pressure. The resulting solid is cooled, filtered, and recrystallized from ethanol.

  • Synthesis of 1-(4-Fluorophenoxyacetyl)-4-substituted-thiosemicarbazide: The appropriate aryl isothiocyanate (0.01 mol) is added to a solution of 2-(4-fluorophenoxy)acetohydrazide (0.01 mol) in ethanol (50 mL). The mixture is refluxed for 4 hours. The solvent is then partially removed, and the mixture is cooled. The precipitated solid is filtered, dried, and recrystallized from ethanol.

Synthesis of 4-Substituted Thiosemicarbazones (Non-Acetylated Derivatives)

This is a general procedure for the synthesis of thiosemicarbazone derivatives by condensation reaction.[8]

  • A mixture of a substituted benzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) is prepared in ethanol (10 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Potassium carbonate (0.2 g) is added to the mixture.

  • The reaction mixture is stirred overnight at room temperature, followed by refluxing for 1 hour.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate/n-hexane (1:4).

  • Upon completion, the product is isolated, purified, and characterized.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10][11][12]

  • Cell Plating: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/200 µL in their specific growth medium and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with the synthesized compounds at various concentrations (e.g., 0 µM to 30 µM) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well at a volume of 1:10. The plate is then incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Visualizing the Molecular Landscape

Diagrams of key processes provide a clearer understanding of the synthesis and mechanism of action.

Synthesis_Workflow cluster_non_acetylated Non-Acetylated Derivative Synthesis cluster_acetylated Acetylated Derivative Synthesis Aldehyde Substituted Aldehyde/Ketone Condensation Condensation Aldehyde->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation NonAcetylated Non-Acetylated Thiosemicarbazone Condensation->NonAcetylated PhenoxyacetoHydrazide Phenoxyaceto- hydrazide Addition Addition/ Reflux PhenoxyacetoHydrazide->Addition Isothiocyanate Aryl Isothiocyanate Isothiocyanate->Addition Acetylated N-Acetylated Thiosemicarbazide Addition->Acetylated

Caption: General synthesis workflows for non-acetylated and N-acetylated thiosemicarbazide derivatives.

Caption: Inhibition of the DHODH pathway by acetylated thiosemicarbazide derivatives leading to apoptosis.

Concluding Remarks

The introduction of an acetyl group at the N1 position of the thiosemicarbazide scaffold, particularly as a phenoxyacetyl moiety, appears to be a promising strategy for developing potent anticancer agents. While a direct comparative analysis is limited by the available literature, the data suggests that these acetylated derivatives exhibit significant cytotoxicity against various cancer cell lines.

A notable proposed mechanism of action for these acetylated compounds is the downregulation of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[13] This pathway is crucial for rapidly proliferating cancer cells, making DHODH an attractive therapeutic target.

Non-acetylated thiosemicarbazides and their corresponding thiosemicarbazones also demonstrate a broad spectrum of potent biological activities. The structural diversity achievable with non-acetylated derivatives allows for fine-tuning of their therapeutic properties.

Future research should focus on direct comparative studies of acetylated versus non-acetylated thiosemicarbazide derivatives under standardized experimental conditions. Such studies will provide a clearer understanding of the structure-activity relationships and help in the rational design of more effective and selective therapeutic agents. The exploration of different acyl groups, in addition to acetyl, could also unveil derivatives with enhanced potency and novel mechanisms of action.

References

Structure-activity relationship (SAR) studies of 4-tolyl substituted thiosemicarbazides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 4-tolyl substituted thiosemicarbazides reveals a versatile scaffold with a broad spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties. The position of the methyl group on the phenyl ring, along with other structural modifications, significantly influences the potency and mechanism of action of these compounds. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data and mechanistic insights.

4-Tolyl substituted thiosemicarbazones, derived from thiosemicarbazides, have demonstrated notable cytotoxicity against various cancer cell lines. The position of the tolyl group (ortho, meta, or para) plays a crucial role in their anticancer potential.

For instance, N(4)-ortho-, meta-, and para-tolyl-2-acetylpyridine thiosemicarbazones, when complexed with gold(III) and platinum(II/IV), exhibited significant cytotoxicity against human malignant glioma cell lines U-87 and T-98.[1] Generally, the gold(III) complexes were found to be more cytotoxic than the platinum complexes.[1] Several of these compounds were more active than the standard chemotherapeutic agents cisplatin and auranofin.[1]

The proposed mechanisms of action for these metal complexes differ based on the metal center. Gold(III) complexes are thought to inhibit the activity of the enzyme thioredoxin reductase, while platinum(II/IV) complexes likely exert their effect by binding to DNA.[1] Treatment of glioma cells with these compounds led to morphological changes indicative of apoptosis, such as cell shrinkage and bleb formation.[1]

Another study highlighted the promise of di-pyridyl-thiosemicarbazones (DpTs) as metal chelators in cancer therapy, with Dp44mT being a lead candidate.[2] To improve cancer cell targeting and reduce side effects, these molecules have been conjugated to antibodies. The position of the linker on the Dp44mT scaffold significantly impacted the cytotoxicity of the resulting antibody-drug conjugates (ADCs). Conjugation at the ortho position of the tolyl group on the Dp44mT scaffold resulted in a more efficacious ADC against MCF-7 breast cancer cells compared to conjugation at the para position.[2]

Table 1: Cytotoxicity of 4-Tolyl Substituted Thiosemicarbazone Metal Complexes against Glioma Cells

Compound/ComplexCell LineIC50 (µM)
Gold(III) complexesU-87, T-98Generally more potent than platinum complexes
Platinum(II,IV) complexesU-87, T-98Less potent than gold complexes
Cisplatin (control)U-87, T-98Less active than several tested compounds
Auranofin (control)U-87, T-98Less active than several tested compounds

Source: Data synthesized from Ferraz et al., 2013.[1]

Table 2: Cytotoxicity of Dp44mT Antibody-Drug Conjugates against MCF-7 Cells

Conjugation Position on Dp44mTIC50 (nM)
Ortho25.7 ± 5.5
Para103.5 ± 2.0

Source: Data synthesized from Gaonkar et al., 2021.[2]

Experimental Protocols: Cytotoxicity Assay

The cytotoxic activity of the 4-tolyl substituted thiosemicarbazone derivatives and their metal complexes was typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., U-87, T-98, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Proposed Mechanism of Action for

anticancer_mechanism cluster_gold Gold(III) Complexes cluster_platinum Platinum(II/IV) Complexes Au_Complex Gold(III)-Tolyl Thiosemicarbazone Complex TrxR Thioredoxin Reductase Au_Complex->TrxR Inhibition Apoptosis Apoptosis (Cell Death) TrxR->Apoptosis Induction Pt_Complex Platinum(II/IV)-Tolyl Thiosemicarbazone Complex DNA Cellular DNA Pt_Complex->DNA Binding DNA->Apoptosis Induction antibacterial_mechanism Thiosemicarbazide 4-Aryl Thiosemicarbazide Derivative DNA_Gyrase DNA Gyrase Thiosemicarbazide->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Thiosemicarbazide->Topo_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to

References

Validating the Mechanism of Action of 1-Acetyl-4-(4-tolyl)thiosemicarbazide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanisms of action of 1-Acetyl-4-(4-tolyl)thiosemicarbazide. Drawing on experimental data from related thiosemicarbazide derivatives, this document outlines key biological activities, compares performance with alternative compounds, and provides detailed experimental protocols for mechanism validation.

While extensive biological data on this compound is limited in publicly available research, its structural class—thiosemicarbazides and their derivatives, thiosemicarbazones—is the subject of extensive investigation for a wide range of therapeutic applications. These compounds are noted for their antibacterial, antifungal, antiviral, and anticancer properties. The biological activity of these derivatives is largely attributed to the presence of nitrogen and sulfur atoms within the thiosemicarbazide backbone, which allows for the chelation of metal ions and interaction with various biological targets.

This guide will focus on two of the most prominently proposed mechanisms of action for this class of compounds: antibacterial activity through the inhibition of bacterial type II topoisomerases and anticancer activity via the induction of apoptosis.

Comparison of Biological Activity: Thiosemicarbazide Derivatives

The therapeutic potential of thiosemicarbazide derivatives is often evaluated by their minimum inhibitory concentration (MIC) against bacterial strains and their half-maximal inhibitory concentration (IC50) against cancer cell lines and specific enzymes. The following tables summarize reported activities for various thiosemicarbazide analogs, providing a benchmark for the expected performance of this compound.

Table 1: Antibacterial Activity of Selected Thiosemicarbazide Analogs

Compound/AnalogueTarget BacteriaMIC/MBCReference
Trifluoromethylphenyl-substituted thiosemicarbazidesGram-positive bacteria3.9–250 µg/mL[1]
1-(4-fluorobenzoyl)-N4-ethyl-thiosemicarbazideE. coli0.4 µM[1]
Selected ThiosemicarbazonesS. aureus0.4 - 0.42 µM[1]
1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazideGram-positive bacteria50 µg/mL[1]
Pyridine-based thiosemicarbazone derivatives (5 and 7)M. tuberculosis (standard strain)2 µg/mL
Pyridine-based thiosemicarbazone derivativesM. tuberculosis (resistant strain)0.5–4 µg/mL

Table 2: Anticancer Activity of Selected Thiosemicarbazide Analogs

Compound/AnalogueCancer Cell LineActivity MetricResult
4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazidesMCF-7 (Breast)IC508–15 μM
1-(Pyridinecarbonyl)-4-substituted thiosemicarbazidesHepG2 (Liver)IC5020–50 μM
4-chlorobenzoyl carbamothioyl methane hydrazonateB16F10 (Melanoma)IC500.7 µg/mL
4-bromobenzoyl carbamothioyl methane hydrazonateB16F10 (Melanoma)IC500.9 µg/mL
1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazideLNCaP (Prostate)IC50108.14 μM
3-Methoxybenzaldehyde thiosemicarbazoneB16-F0 (Melanoma)IC502.82 µg/mL
4-Nitrobenzaldehyde thiosemicarbazoneMCF-7 (Breast)IC502.80 µg/mL

Proposed Mechanisms of Action and Validation Workflows

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

A primary proposed mechanism for the antibacterial action of thiosemicarbazides is the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them excellent targets for antimicrobial agents. Molecular studies and docking simulations suggest that thiosemicarbazides may act by interfering with the ATPase activity of the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively, which disrupts DNA replication and leads to bacterial cell death.[2][3]

cluster_workflow Experimental Workflow: Validating DNA Gyrase Inhibition synthesis Synthesize & Purify This compound mic Determine Minimum Inhibitory Concentration (MIC) vs. Bacterial Strains synthesis->mic gyrase_assay Perform In Vitro DNA Gyrase Supercoiling Assay mic->gyrase_assay If active top_iv_assay Perform In Vitro Topoisomerase IV Decatenation Assay mic->top_iv_assay If active ic50 Calculate IC50 for Gyrase Inhibition gyrase_assay->ic50 atpase_assay Conduct ATPase Assay (GyrB/ParE Subunits) gyrase_assay->atpase_assay docking Perform Molecular Docking Studies with Target Enzymes ic50->docking Correlate with in silico data top_iv_assay->atpase_assay atpase_assay->docking Correlate with in silico data

Caption: Workflow for validating the inhibition of bacterial topoisomerases.

Anticancer Activity: Induction of Apoptosis

In the context of oncology, thiosemicarbazide derivatives are frequently reported to induce apoptosis, or programmed cell death, in cancer cells. This mechanism is often initiated through the generation of oxidative stress or by direct interaction with key cellular macromolecules, leading to the activation of caspase cascades.

cluster_pathway Proposed Apoptotic Signaling Pathway compound Thiosemicarbazide Derivative ros Generation of Reactive Oxygen Species (ROS) compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by thiosemicarbazides.

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from standard methodologies used to assess the inhibition of bacterial DNA gyrase.

Objective: To determine the concentration at which this compound inhibits the supercoiling activity of DNA gyrase by 50% (IC50).

Materials:

  • Purified E. coli or S. aureus DNA gyrase enzyme.

  • Relaxed pBR322 plasmid DNA (substrate).

  • 5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl2, 5 mM DTT, 500 mM Potassium Glutamate, 9 mM ATP).

  • Dilution Buffer (e.g., 50 mM HEPES-KOH pH 7.9, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 40% glycerol).

  • This compound dissolved in DMSO.

  • Control inhibitor (e.g., Ciprofloxacin).

  • 2X Gel Loading Dye with Stop Buffer (e.g., 20% glycerol, 20 mM EDTA, 0.05% bromophenol blue).

  • Chloroform/isoamyl alcohol (24:1).

  • 1% Agarose gel in TAE buffer containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

Procedure:

  • On ice, prepare a reaction mix containing Assay Buffer, relaxed pBR322, and water.

  • Aliquot the mix into reaction tubes.

  • Add the test compound (this compound) at various concentrations to the tubes. Include a solvent control (DMSO) and a positive control inhibitor.

  • Dilute the DNA gyrase enzyme in Dilution Buffer to the appropriate concentration (typically 1 unit per reaction).

  • Add the diluted enzyme to all tubes except the no-enzyme control.

  • Mix gently and incubate the reactions for 30-60 minutes at 37°C.

  • Stop the reaction by adding the Stop Buffer/Gel Loading Dye mix, followed by chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Run the gel electrophoresis until the supercoiled and relaxed DNA forms are well-separated.

  • Visualize the DNA bands under UV light and quantify the band intensities.

  • Calculate the percentage of inhibition for each compound concentration relative to the solvent control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To determine the IC50 of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7).

  • Complete cell culture medium.

  • 96-well plates.

  • This compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

References

Comparative Analysis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide and Related Thiosemicarbazides in Bacterial Strains: A Review of Cross-Resistance Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial potential of 1-Acetyl-4-(4-tolyl)thiosemicarbazide and the broader class of thiosemicarbazide derivatives. Due to the limited availability of specific studies on this compound, this guide synthesizes data from related thiosemicarbazide compounds to evaluate their performance, particularly concerning cross-resistance with existing antibiotic classes.

Executive Summary

Thiosemicarbazides are a class of compounds that have garnered attention for their potential as novel antibacterial agents.[1][2][3] While specific data on this compound is scarce in publicly available research, studies on analogous compounds suggest a promising profile, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The primary mechanism of action for this class of compounds is believed to be the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][5] This mechanism is distinct from many current antibiotic classes, suggesting a lower potential for cross-resistance.

Antibacterial Activity Profile

Studies on various thiosemicarbazide derivatives have demonstrated a significant antibacterial effect, predominantly against Gram-positive organisms. The minimum inhibitory concentration (MIC) values often fall in the low microgram per milliliter range.

Table 1: Antibacterial Activity of Selected Thiosemicarbazide Derivatives against Gram-Positive Bacteria

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Thiosemicarbazide 3a (with 3-chlorophenyl substituent)Staphylococcus aureus (MSSA)1.95[4]
Staphylococcus aureus (MRSA) ATCC 433003.9[4]
Staphylococcus epidermidis ATCC 122281.95[4]
Micrococcus luteus ATCC 102401.95[4]
Bacillus cereus ATCC 108761.95[4]
Thiosemicarbazide 3e (with 3-fluorophenyl substituent)Staphylococcus aureus (MSSA)15.63–31.25[1]
Staphylococcus aureus (MRSA) ATCC 4330015.63–31.25[1]
Bacillus cereus ATCC 108767.81[1]
4-benzoyl-1-(indol-2-oyl)thiosemicarbazide (Compound 7)Clinical isolates of S. aureus8–32[5]
Mycobacterium tuberculosis8[5]
N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones (4k-n)Staphylococcus epidermidis0.156[6]
Bacillus subtilis0.156[6]

Note: The data presented is for various thiosemicarbazide derivatives and not specifically for this compound, for which specific MIC data was not found in the searched literature.

Mechanism of Action and Implications for Cross-Resistance

The primary antibacterial target of thiosemicarbazides is believed to be the bacterial type IIA topoisomerases, DNA gyrase and topoisomerase IV.[3][5] These enzymes are essential for DNA replication, repair, and recombination. Thiosemicarbazides are thought to inhibit the ATPase activity of these enzymes, which is a different mechanism from that of fluoroquinolones, which stabilize the enzyme-DNA cleavage complex.

This distinction in the mechanism of action is crucial when considering the potential for cross-resistance. Bacterial resistance to fluoroquinolones typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase and topoisomerase IV. As thiosemicarbazides are proposed to bind to the ATP-binding site of these enzymes, it is unlikely that QRDR mutations would confer resistance to them. This suggests that thiosemicarbazides may remain effective against fluoroquinolone-resistant strains.

G Proposed Mechanism of Action of Thiosemicarbazides and Lack of Cross-Resistance with Fluoroquinolones cluster_thiosemicarbazides Thiosemicarbazides cluster_fluoroquinolones Fluoroquinolones cluster_enzymes Bacterial Type IIA Topoisomerases cluster_outcome Outcome cluster_resistance Resistance Mechanism Thiosemicarbazide Thiosemicarbazide ATPase_inhibition Inhibition of ATPase Activity Thiosemicarbazide->ATPase_inhibition Binds to ATP-binding site DNA_Gyrase DNA Gyrase ATPase_inhibition->DNA_Gyrase Topo_IV Topoisomerase IV ATPase_inhibition->Topo_IV Fluoroquinolone_resistance Fluoroquinolone Resistance ATPase_inhibition->Fluoroquinolone_resistance No Cross-Resistance Fluoroquinolone Fluoroquinolone Cleavage_complex Stabilization of Cleavage Complex Fluoroquinolone->Cleavage_complex Binds to QRDR Cleavage_complex->DNA_Gyrase Cleavage_complex->Topo_IV QRDR_mutation QRDR Mutations Cleavage_complex->QRDR_mutation Leads to DNA_rep_inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_rep_inhibition Topo_IV->DNA_rep_inhibition Bacterial_death Bacterial Cell Death DNA_rep_inhibition->Bacterial_death QRDR_mutation->Fluoroquinolone_resistance

Caption: Proposed mechanism of thiosemicarbazides and the basis for the low potential for cross-resistance with fluoroquinolones.

Synergistic Potential with Conventional Antibiotics

Several studies have investigated the synergistic effects of thiosemicarbazide derivatives with clinically used antibiotics. These studies suggest that in many cases, thiosemicarbazides do not exhibit antagonism with other antibiotics and can, in some instances, act synergistically, enhancing their overall antibacterial effect.

Table 2: Synergistic Activity of Thiosemicarbazide Derivatives with Conventional Antibiotics against S. aureus

Thiosemicarbazide DerivativeAntibioticInteractionReference
4-(4-chlorophenyl)-1-(2-fluorobenzoyl)thiosemicarbazideGentamicinSynergistic[7][8]
LinezolidSynergistic[7][8]
AmoxicillinAdditive[7][8]
LevofloxacinAdditive[7][8]
VancomycinAdditive[7][8]
4-benzoyl-1-(2,3-dichlorobenzoyl)thiosemicarbazide derivativeLinezolidSynergistic[7]
4-benzoyl-1-(2,3-dichlorobenzoyl)thiosemicarbazide derivativeLevofloxacinSynergistic[7]

Note: The specific derivatives in the study are structurally distinct from this compound, but the findings suggest a general potential for synergistic interactions within the thiosemicarbazide class.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10][11][12]

G Broth Microdilution MIC Assay Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). A->B C Inoculate each well with the bacterial suspension. B->C D Include positive (no compound) and negative (no bacteria) controls. C->D E Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours). D->E F Visually inspect the wells for turbidity or use a plate reader to measure absorbance. E->F G The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays are crucial for confirming the mechanism of action of thiosemicarbazide derivatives.[13][14]

G DNA Gyrase/Topoisomerase IV Inhibition Assay Workflow cluster_gyrase DNA Gyrase Supercoiling Assay cluster_topoIV Topoisomerase IV Decatenation Assay G1 Incubate relaxed plasmid DNA with DNA gyrase and ATP in the presence of varying concentrations of the test compound. G2 Run the reaction products on an agarose gel. G1->G2 G3 Inhibition is observed as a decrease in the amount of supercoiled DNA. G2->G3 T1 Incubate catenated kinetoplast DNA (kDNA) with Topoisomerase IV and ATP in the presence of varying concentrations of the test compound. T2 Run the reaction products on an agarose gel. T1->T2 T3 Inhibition is observed as a decrease in the amount of decatenated (monomeric) DNA. T2->T3

Caption: General workflows for assessing the inhibitory activity of compounds against DNA gyrase and topoisomerase IV.

Conclusion

While direct experimental data on the cross-resistance of this compound is not currently available, the existing body of research on the thiosemicarbazide class of compounds provides a strong foundation for their potential as novel antibacterial agents. Their unique mechanism of action, targeting the ATPase activity of DNA gyrase and topoisomerase IV, suggests a low likelihood of cross-resistance with fluoroquinolones. Furthermore, the observed synergistic effects with some conventional antibiotics open avenues for combination therapies. Further research focusing on the specific activity and resistance profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Comparison of the chelating properties of different thiosemicarbazide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazide derivatives are a class of compounds extensively studied for their diverse biological activities, which are often linked to their ability to chelate metal ions. This guide provides a comparative analysis of the chelating properties of different thiosemicarbazide derivatives, supported by experimental data and detailed methodologies. The ability of these compounds to form stable complexes with transition metals is crucial for their mechanism of action in various therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders.

Introduction to Thiosemicarbazide Chelation

Thiosemicarbazides (TSCs) and their derivatives, thiosemicarbazones, are versatile ligands capable of coordinating with a variety of metal ions.[1][2][3] The coordination typically occurs through the sulfur atom and one of the nitrogen atoms of the thiosemicarbazide backbone, forming a stable five-membered ring.[1][2] The general structure of a thiosemicarbazone is formed by the condensation of a thiosemicarbazide with an aldehyde or a ketone. This modular synthesis allows for a wide range of derivatives with varying electronic and steric properties, which in turn influences their chelating capabilities and biological activity.[4][5]

The stability of the resulting metal complexes is a key determinant of their potential therapeutic efficacy. A high stability constant (log β) indicates a strong affinity between the ligand and the metal ion, which is often desirable for applications such as metal detoxification or the targeted delivery of metal-based drugs.[6] The coordination chemistry of these derivatives is rich and varied, with ligands capable of acting as bidentate (N,S) or even tridentate chelators if an additional donor atom is present in the aldehyde or ketone precursor.[1][2]

Comparative Analysis of Chelating Properties

The chelating properties of thiosemicarbazide derivatives are influenced by the nature of the substituents on both the thiosemicarbazide and the carbonyl precursor. Electron-donating or -withdrawing groups can alter the electron density on the donor atoms, thereby affecting the stability of the metal complexes.

Below is a summary of stability constants for various thiosemicarbazide derivatives with different transition metal ions. The data has been compiled from potentiometric and spectrophotometric studies.

Thiosemicarbazone DerivativeMetal IonLog β₁Log β₂MethodReference
Benzaldehyde thiosemicarbazoneCu(II)10.519.2Potentiometry[6]
Ni(II)7.814.5Potentiometry[6]
Co(II)7.213.8Potentiometry[6]
Zn(II)6.913.1Potentiometry[6]
Salicylaldehyde thiosemicarbazoneCu(II)12.1-Potentiometry
Ni(II)8.9-Potentiometry
Fe(III)14.5-Spectrophotometry[7]
2-Pyridinecarboxaldehyde thiosemicarbazoneCu(II)11.220.1Potentiometry[6]
Ni(II)8.515.8Potentiometry[6]
Isatin-β-thiosemicarbazoneCo(II)-11.5Spectrophotometry
Ni(II)-12.1Spectrophotometry
Cu(II)-13.5Spectrophotometry

Note: Stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent system. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and comparison of the chelating properties of thiosemicarbazide derivatives. Below are outlines of common experimental procedures.

Synthesis of Thiosemicarbazone Derivatives

A general and widely used method for the synthesis of thiosemicarbazones involves the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[4][8]

General Procedure:

  • Dissolve equimolar amounts of the desired thiosemicarbazide and aldehyde/ketone in a suitable solvent, such as ethanol or methanol.[9]

  • Add a few drops of a catalytic amount of acid (e.g., glacial acetic acid) to the mixture.[9]

  • Reflux the reaction mixture for a period ranging from 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][9]

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is then washed with the solvent and can be further purified by recrystallization from an appropriate solvent.[8]

Determination of Stability Constants by Potentiometric Titration

The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is a standard method for determining the stability constants of metal complexes in solution.[1][6][10]

Protocol Outline:

  • Solution Preparation: Prepare solutions of a strong acid (e.g., HClO₄), the thiosemicarbazone ligand, and the metal salt of known concentrations in a suitable solvent system (e.g., 50% v/v dioxane-water). Maintain a constant ionic strength using an inert salt like KNO₃.[6]

  • Titration Sets: Perform three sets of titrations with a standard carbonate-free base (e.g., NaOH):

    • Acid alone.

    • Acid + Ligand.

    • Acid + Ligand + Metal salt.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Calculations:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Determine the proton-ligand stability constants (pKₐ values) from the formation curve of the ligand (n̄ₐ vs. pH).

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL) at each pH value.

    • The metal-ligand stability constants (log K) are then determined from the formation curve of the complex (n̄ vs. pL).[10]

Determination of Stability Constants by UV-Vis Spectrophotometry

Spectrophotometric methods are employed when the formation of a metal complex results in a significant change in the absorption spectrum. Job's method of continuous variation and the mole-ratio method are commonly used to determine the stoichiometry and stability constants of the complexes.[11][12]

Protocol for Job's Method:

  • Stock Solutions: Prepare equimolar stock solutions of the metal ion and the thiosemicarbazone ligand.

  • Mixing Solutions: Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while keeping the total molar concentration of the metal and ligand constant.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ) of the complex.

  • Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

  • Stability Constant Calculation: The stability constant can be calculated from the absorbance data of the Job's plot.[12]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the logical flow of research in this area, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Ligand Synthesis & Characterization cluster_chelation Chelation Studies cluster_data Data Analysis synthesis Synthesis of Thiosemicarbazone Derivatives purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization potentiometry Potentiometric Titration characterization->potentiometry spectrophotometry UV-Vis Spectrophotometry characterization->spectrophotometry xray X-ray Crystallography characterization->xray stability_constants Determination of Stability Constants (log β) potentiometry->stability_constants spectrophotometry->stability_constants stoichiometry Determination of Stoichiometry (M:L ratio) spectrophotometry->stoichiometry structure Elucidation of 3D Structure xray->structure

Caption: Experimental workflow for the synthesis and evaluation of the chelating properties of thiosemicarbazide derivatives.

chelation_mechanism TSC Thiosemicarbazone (Ligand) Complex Metal-TSC Complex (Chelate) TSC->Complex Chelation Metal Metal Ion (e.g., Cu²⁺, Fe³⁺) Metal->Complex BioActivity Biological Activity (e.g., Anticancer, Antibacterial) Complex->BioActivity Leads to

Caption: The fundamental relationship between thiosemicarbazone chelation and biological activity.

Conclusion

The chelating properties of thiosemicarbazide derivatives are fundamental to their biological activities. The stability of the metal complexes they form can be finely tuned through synthetic modifications, offering a promising avenue for the development of novel therapeutic agents. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these properties, enabling researchers to make informed decisions in the design and development of new metal-based drugs. The provided data and workflows serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

Evaluating the Therapeutic Index of 1-Acetyl-4-(4-tolyl)thiosemicarbazide and its Analogs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Thiosemicarbazides, a class of compounds characterized by the N-N-C(=S)-N scaffold, have emerged as a promising area of research due to their diverse biological activities, including potent anticancer properties. This guide provides a comparative evaluation of the therapeutic index of thiosemicarbazide derivatives, with a focus on providing a framework for assessing compounds like 1-Acetyl-4-(4-tolyl)thiosemicarbazide against established anticancer drugs. Due to the limited publicly available data on the specific therapeutic index of this compound, this document will focus on the broader class of thiosemicarbazone derivatives, providing a comparative analysis based on available data for analogous structures.

Quantitative Comparison of Therapeutic Indices

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. In this analysis, the TI is estimated using the ratio of the 50% lethal dose (LD50) to the 50% inhibitory concentration (IC50). For the thiosemicarbazone derivatives where experimental LD50 values are not available, an estimated LD50 is calculated using the following formula derived from studies on this class of compounds: Log (LD50) = 0.435 × log (IC50) + 0.625.

The following table summarizes the IC50 values of various thiosemicarbazone derivatives against different cancer cell lines and compares their estimated therapeutic indices with the established anticancer drugs, Doxorubicin and Cisplatin.

Compound/DrugCancer Cell LineIC50 (µM)Estimated/Reported LD50 (mg/kg)Estimated/Reported Therapeutic Index (TI)
Thiosemicarbazone Derivatives
4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazidesMCF-7 (Breast)8 - 15Estimated: 4.5 - 6.8Estimated: ~0.4 - 0.6
1-(Pyridinecarbonyl)-4-substituted thiosemicarbazidesHepG2 (Liver)20 - 50Estimated: 8.1 - 15.4Estimated: ~0.3 - 0.4
1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazide (AB2)LNCaP (Prostate)108.14Estimated: 29.8Estimated: ~0.28
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)B16-F0 (Melanoma)2.82 (µg/mL)Estimated: 1.8 (mg/kg)Estimated: ~0.64
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)MCF-7 (Breast)2.80 (µg/mL)Estimated: 1.8 (mg/kg)Estimated: ~0.64
Existing Anticancer Drugs
DoxorubicinMCF-7 (Breast)0.68 (µg/mL)[1]17 (in mice, IV)[2]~25
CisplatinA549 (Lung)9.73[3]14-18 (in mice)[4]~1.4 - 1.8

Note: The estimated LD50 and TI for thiosemicarbazone derivatives are calculated for comparative purposes and should be experimentally verified. The IC50 values for some derivatives were reported in µg/mL and were used to estimate LD50 in mg/kg, assuming a direct correlation for the purpose of this estimation. The reported TI for existing drugs can vary based on the specific tumor model and toxicity endpoint.

Experimental Protocols

To experimentally determine the therapeutic index of a novel compound like this compound, two key parameters must be measured: its efficacy (IC50) and its systemic toxicity (LD50).

Workflow for Therapeutic Index Determination

The overall workflow for determining the therapeutic index involves a sequential process of in vitro efficacy testing followed by in vivo toxicity studies.

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Toxicity Assessment Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cell Line Selection Cell Line Selection Compound Synthesis\nand Characterization->Cell Line Selection MTT Assay MTT Assay Cell Line Selection->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Data Analysis Therapeutic Index Calculation Therapeutic Index Calculation IC50 Determination->Therapeutic Index Calculation Animal Model Selection Animal Model Selection Acute Toxicity Study Acute Toxicity Study Animal Model Selection->Acute Toxicity Study LD50 Determination LD50 Determination Acute Toxicity Study->LD50 Determination Observation & Data Collection LD50 Determination->Therapeutic Index Calculation

Caption: Workflow for Therapeutic Index Determination.

Determination of 50% Inhibitory Concentration (IC50) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture media to achieve a range of concentrations.

    • Remove the media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO used for the highest drug concentration) and a blank (media only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Determination of 50% Lethal Dose (LD50) in Rodents

The LD50 is the dose of a substance that is lethal to 50% of the test animals. This is a measure of acute toxicity.

Protocol (based on OECD guidelines):

  • Animal Selection and Acclimatization:

    • Select a suitable rodent model (e.g., Swiss albino mice or Wistar rats), typically of a single sex and within a defined weight range.

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment. Provide standard food and water ad libitum.

  • Dose Preparation and Administration:

    • Prepare different dose levels of this compound, typically in a geometric progression. The vehicle used should be non-toxic (e.g., saline, corn oil).

    • Administer the compound to different groups of animals (typically 5-6 animals per group) via a specific route (e.g., oral gavage, intraperitoneal injection). Include a control group that receives only the vehicle.

  • Observation:

    • Observe the animals for signs of toxicity and mortality continuously for the first 4 hours after administration, and then periodically for 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Collection and LD50 Calculation:

    • Record the number of mortalities in each group over the 14-day observation period.

    • Calculate the LD50 value using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

Signaling Pathway Visualization

Thiosemicarbazones are known to exert their anticancer effects through various mechanisms, including the inhibition of ribonucleotide reductase, which is crucial for DNA synthesis, and the induction of oxidative stress. The following diagram illustrates a simplified, hypothetical signaling pathway for the anticancer action of a thiosemicarbazone derivative.

G TSC Thiosemicarbazone Derivative RR Ribonucleotide Reductase TSC->RR Inhibition ROS Reactive Oxygen Species (ROS) TSC->ROS Induction DNA Synthesis DNA Synthesis RR->DNA Synthesis DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical Anticancer Signaling Pathway.

This guide provides a foundational framework for evaluating the therapeutic potential of this compound and other novel thiosemicarbazone derivatives. The provided protocols and comparative data emphasize the importance of rigorous experimental validation to ascertain the true therapeutic index and clinical promise of these compounds.

References

Safety Operating Guide

Safe Disposal of 1-Acetyl-4-(4-tolyl)thiosemicarbazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Acetyl-4-(4-tolyl)thiosemicarbazide, a compound frequently used in synthetic chemistry and pharmaceutical research. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Hazard Profile and Safety Precautions

Table 1: Essential Safety and Handling Information

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
Handling Avoid generating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[1][1]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[1][1]
In case of a Spill Avoid dust formation. Collect the spilled material carefully and place it in a designated, labeled container for hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to be followed within a laboratory setting operating under standard safety guidelines.

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, filter paper), and solutions.

    • Segregate this waste from other laboratory waste streams. Do not mix with non-hazardous waste.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • The label should include the chemical name "this compound," the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity), and the date of accumulation.

  • Waste Accumulation:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with a complete inventory of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the amount and date of disposal. This documentation is crucial for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Unused or Contaminated This compound identify Step 1: Identify and Segregate Hazardous Waste start->identify containerize Step 2: Place in a Labeled, Leak-Proof Hazardous Waste Container identify->containerize store Step 3: Store in a Designated Hazardous Waste Accumulation Area containerize->store contact Step 4: Contact EHS or Licensed Waste Disposal Contractor store->contact document Step 5: Maintain Detailed Disposal Records contact->document end End: Proper and Compliant Disposal document->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment.

References

Essential Safety and Logistical Information for Handling 1-Acetyl-4-(4-tolyl)thiosemicarbazide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) for 1-Acetyl-4-(4-tolyl)thiosemicarbazide (CAS No. 152473-68-2) was found. The following guidance is based on the safety data for the parent compound, thiosemicarbazide, and is intended for research purposes only. It is not for human or veterinary use.[1] A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Hazard Summary

Based on data for thiosemicarbazide, this compound is anticipated to be highly toxic if swallowed and may cause skin and eye irritation.[2][3][4] Inhalation of dust may irritate the respiratory tract.[3]

Personal Protective Equipment (PPE)

Proper PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety profile of thiosemicarbazide.

Protection Type Recommended Equipment Standard
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.NIOSH (US) or EN 166 (EU) approved.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. For significant exposure risk, a full suit may be necessary.[2][3]Inspect gloves prior to use.[4]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N100 (US) or P3 (EN 143) respirator is recommended.[4] For spills or insufficient ventilation, a full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) should be used.[2][5]Use in accordance with OSHA 29 CFR 1910.134.
Engineering Controls

Engineering controls are the most effective way to reduce exposure.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is highly recommended, especially when handling powders or creating solutions.[3]

  • Containment: For weighing and transferring, use of a glove box or powder containment hood is best practice.

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Operational Plan for Safe Handling

A systematic approach is essential for safely handling this compound in a laboratory setting.

Preparation and Pre-Handling Check
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: Review the SDS for thiosemicarbazide and any other chemicals being used.

  • PPE Inspection: Ensure all required PPE is available and in good condition.

  • Fume Hood Check: Verify that the chemical fume hood is functioning correctly.

  • Emergency Equipment: Confirm the location and accessibility of the eyewash station, safety shower, and fire extinguisher.

Handling and Experimental Procedure
  • Weighing:

    • Perform in a chemical fume hood or a powder containment hood.

    • Use a tared, sealed container to minimize dust generation.

    • Clean any spills immediately with appropriate equipment.

  • Dissolving/Mixing:

    • Conduct all solution preparations within a chemical fume hood.

    • Add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

  • Reactions:

    • Set up reactions in the chemical fume hood.

    • Ensure all glassware is properly secured.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][6]

    • Decontaminate all work surfaces and equipment.

Safe Handling Workflow Diagram

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_ppe Inspect PPE prep_sds->prep_ppe prep_equip Check Fume Hood & Safety Equipment prep_ppe->prep_equip handle_weigh Weigh Compound prep_equip->handle_weigh Proceed if Safe handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react post_decon Decontaminate Surfaces & Equipment handle_react->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_dispose Dispose via Certified Vendor disp_store->disp_dispose

Caption: Workflow for safely handling this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing.[3] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention and show the container or label.[2][6]
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4] Place in a sealed, labeled container for disposal. Clean the area with a suitable decontaminating agent.
Large Spill Evacuate the area. Restrict access. Wear a full suit, boots, gloves, and a self-contained breathing apparatus.[2] Dike the spill to prevent spreading.[5] Collect the material and place it in a suitable container for disposal.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.

    • Solutions containing this compound should be collected in a separate, labeled waste container.

  • Storage:

    • Waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of all chemical waste through a licensed and certified hazardous waste disposal company.[6]

    • Do not dispose of this chemical down the drain or in regular trash.[4][6] Discharge into the environment must be avoided.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.